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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(Oxan-4-ylmethoxy)azetidine: A Novel Scaffold for Drug Discovery

Introduction: The Strategic Union of Privileged Scaffolds In the landscape of modern medicinal chemistry, the design of novel molecular entities with optimized pharmacological and pharmacokinetic profiles is paramount. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Union of Privileged Scaffolds

In the landscape of modern medicinal chemistry, the design of novel molecular entities with optimized pharmacological and pharmacokinetic profiles is paramount. The strategic combination of well-characterized, "privileged" scaffolds is a powerful approach to navigate complex chemical spaces and accelerate drug discovery programs. This guide focuses on 3-(Oxan-4-ylmethoxy)azetidine, a heterocyclic compound that merges two such scaffolds: the strained, conformationally rigid azetidine ring and the polar, solubility-enhancing oxane (tetrahydropyran) motif.

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital components in drug design due to their unique structural and physicochemical properties.[1] Their inherent ring strain and sp3-rich character confer a degree of conformational rigidity that can pre-organize substituents for optimal interaction with biological targets, potentially leading to enhanced binding affinity and selectivity.[2] This rigidity, intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides a powerful tool for fine-tuning molecular shape.[2] Furthermore, the azetidine scaffold often imparts improved metabolic stability and aqueous solubility compared to larger saturated heterocycles.[1][2] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK1/2 inhibitor cobimetinib, feature the azetidine moiety, underscoring its value in contemporary pharmaceuticals.[1]

Complementing the azetidine core is the oxane (tetrahydropyran) ring, a saturated six-membered ether. The incorporation of the oxane motif is a well-established strategy to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[3] Functioning as a rigid, low-entropy form of a linear ether, the oxane ring can reduce lipophilicity compared to its carbocyclic analog, cyclohexane, and its oxygen atom can serve as a hydrogen bond acceptor, providing an additional point of interaction with protein targets.[3][4]

This technical guide provides a comprehensive analysis of 3-(Oxan-4-ylmethoxy)azetidine, detailing its chemical structure, physicochemical properties, a robust synthetic protocol, and its potential applications for researchers, medicinal chemists, and drug development professionals.

Chemical Structure and Identification

3-(Oxan-4-ylmethoxy)azetidine is a unique chemical entity that connects the azetidine and oxane rings via a methylene ether linkage. This specific connectivity distinguishes it from analogues with direct C-C, C-N, or ether linkages. While this compound is not extensively cataloged in public databases, its structure and properties can be confidently defined and predicted.

PropertyValueSource
IUPAC Name 3-((Tetrahydro-2H-pyran-4-yl)methoxy)azetidineN/A (Systematic)
Synonyms 3-(Oxan-4-ylmethoxy)azetidineN/A (Systematic)
Molecular Formula C₉H₁₇NO₂Calculated
Molecular Weight 171.24 g/mol Calculated
Canonical SMILES C1COCCC1COCC2CNC2Predicted
InChI Key PredictedPredicted
CAS Number Not AssignedN/A

Note: Physicochemical properties below are computationally predicted and serve as estimates pending experimental validation.

Predicted Physicochemical PropertyValueSignificance in Drug Discovery
pKa (Strongest Basic) 9.5 - 10.5The azetidine nitrogen's basicity is critical; at physiological pH (~7.4), the molecule will be predominantly protonated, enhancing aqueous solubility but potentially impacting cell permeability.[5]
cLogP -0.2 to 0.5A low cLogP suggests high hydrophilicity, which generally correlates with good aqueous solubility but may require careful balancing to ensure adequate membrane permeability.[3]
Topological Polar Surface Area (TPSA) 38.7 ŲThis value indicates good potential for oral bioavailability and blood-brain barrier penetration, as it falls well below the 140 Ų guideline.
Rotatable Bond Count 4A low number of rotatable bonds suggests conformational constraint, which can reduce the entropic penalty of binding to a target protein, thereby increasing affinity.[2]

Synthesis and Characterization

The synthesis of 3-substituted azetidines often leverages commercially available, N-protected precursors like N-Boc-3-hydroxyazetidine.[6] A robust and logical route to 3-(Oxan-4-ylmethoxy)azetidine is via a Williamson ether synthesis, followed by deprotection of the azetidine nitrogen.

Proposed Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Deprotection A N-Boc-3-hydroxyazetidine R1 NaH, DMF 0°C to rt A->R1 B 4-(Bromomethyl)oxane B->R1 P1 N-Boc-3-(oxan-4-ylmethoxy)azetidine R1->P1 Alkylation R2 TFA or HCl in DCM P1->R2 Acidolysis P2 3-(Oxan-4-ylmethoxy)azetidine (Final Product) R2->P2 Final Product Structure_Property_Relationships mol Azetidine Ring Ether Linker Oxane (THP) Ring prop1 • Conformational Rigidity • Improved Metabolic Stability • 3D Exit Vector • Basic Center (pKa) mol:f0->prop1 prop2 • Maintains Flexibility • Modulates Polarity mol:f1->prop2 prop3 • Improves Aqueous Solubility • Reduces Lipophilicity (vs. Cyclohexane) • H-Bond Acceptor • Favorable ADME Profile mol:f2->prop3

Sources

Exploratory

3-(Oxan-4-ylmethoxy)azetidine: Comprehensive Physicochemical Profiling and Synthetic Methodologies in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a fundamental strategy for improving the pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures is a fundamental strategy for improving the pharmacokinetic profiles of drug candidates. 3-(Oxan-4-ylmethoxy)azetidine is a highly specialized, bifunctional aliphatic building block designed to facilitate this transition. By combining the structural rigidity of an azetidine ring with the hydrophilic, hydrogen-bond accepting properties of a tetrahydropyran (oxane) moiety, this compound serves as a premium bioisostere for morpholines and piperazines. This technical guide provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic protocols for drug development professionals.

Part 1: Physicochemical Profiling

Accurate molecular characterization is the bedrock of reproducible assay development and synthetic scale-up. Below is the consolidated physicochemical profile for 3-(Oxan-4-ylmethoxy)azetidine, summarizing its core quantitative data 12.

PropertyValue
Chemical Name 3-(Oxan-4-ylmethoxy)azetidine
Synonyms 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]azetidine
CAS Registry Number 1340376-21-7
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol (171.2368 exact)
MDL Number MFCD16871925
Core Moieties Azetidine (secondary amine), Oxane (cyclic ether)

Part 2: Structural Rationale in Lead Optimization

The incorporation of the 3-(oxan-4-ylmethoxy)azetidine motif into a drug scaffold is rarely arbitrary; it is a calculated design choice driven by specific structure-activity relationship (SAR) goals 3.

  • The Azetidine Core (Metabolic Stability & Rigidity): Azetidines are four-membered saturated N-heterocycles that possess a calculated ring strain of ~25.2 kcal/mol 4. Despite this strain, they offer enhanced metabolic stability compared to standard pyrrolidines or piperidines because their compact size and altered C-H bond angles sterically hinder cytochrome P450-mediated α-oxidation. Furthermore, the pKa of azetidine (~11.29) ensures it remains protonated at physiological pH, providing a critical electrostatic interaction point for target binding [[4]]().

  • The Oxan-4-ylmethoxy Motif (Solubility & Fsp3): The addition of the tetrahydropyran (oxane) ring via a methylene ether linkage introduces a flexible, yet sterically defined, hydrogen-bond acceptor. This significantly lowers the overall lipophilicity (LogD) of the molecule, thereby improving aqueous solubility and reducing off-target hERG liabilities often associated with highly lipophilic amines.

ADME_Logic A Lead Compound (Planar/Lipophilic) B Azetidine Core Substitution A->B Scaffold Hop C Oxan-4-ylmethoxy Addition A->C Sidechain Mod D Increased Fsp3 & Rigidity B->D E Lower LogD & H-Bond Acceptor C->E F Optimized ADME Profile D->F E->F

Logic tree detailing the ADME improvements conferred by the 3-(oxan-4-ylmethoxy)azetidine motif.

Part 3: Validated Synthetic Methodologies

The synthesis of 3-(oxan-4-ylmethoxy)azetidine requires careful selection of reagents to prevent ring-opening of the strained azetidine and to ensure high yields during etherification. The most reliable route involves a Williamson ether synthesis utilizing an N-Boc protected azetidine, followed by acidic deprotection 5.

Protocol: Step-by-Step Synthesis Workflow

Step 1: Williamson Ether Synthesis (Alkylation)

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 1-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Causality Check: NaH is selected as a strong, non-nucleophilic base to irreversibly deprotonate the secondary alcohol, generating a highly reactive alkoxide without initiating competing nucleophilic side reactions. DMF is critical here; as a polar aprotic solvent, it poorly solvates the alkoxide anion, thereby maximizing its nucleophilicity for the subsequent SN2 displacement 5.

  • Alkylation: After stirring for 30 minutes at 0 °C to ensure complete deprotonation, add oxan-4-ylmethyl methanesulfonate (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the intermediate 1-Boc-3-(oxan-4-ylmethoxy)azetidine.

Step 2: Boc Deprotection

  • Cleavage: Dissolve the purified 1-Boc-3-(oxan-4-ylmethoxy)azetidine in Dichloromethane (DCM). Cool to 0 °C and add Trifluoroacetic Acid (TFA) to achieve a 1:4 v/v ratio of TFA:DCM.

    • Causality Check: TFA is employed because it provides a clean, rapid cleavage of the tert-butyl carbamate via an E1-type elimination. The byproducts (isobutylene and CO2) are volatile, preventing complex downstream purification and leaving the acid-stable ether linkage intact.

  • Isolation: Stir for 2 hours at room temperature. Monitor by TLC or LC-MS until the starting material is completely consumed. Concentrate the mixture under reduced pressure to remove DCM and excess TFA.

  • Neutralization: To obtain the free base, dissolve the resulting TFA salt in a minimal amount of methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with saturated aqueous NaHCO3 followed by extraction with a polar organic solvent (e.g., 10% MeOH in DCM). Evaporate to yield the pure 3-(oxan-4-ylmethoxy)azetidine1.

Synthesis N1 1-Boc-3-hydroxyazetidine + Oxan-4-ylmethyl methanesulfonate N2 Williamson Ether Synthesis (NaH, DMF, 0°C to RT) N1->N2 N3 1-Boc-3-(oxan-4-ylmethoxy)azetidine (Intermediate) N2->N3 SN2 Alkylation N4 Boc Deprotection (TFA, DCM, 0°C to RT) N3->N4 N5 3-(Oxan-4-ylmethoxy)azetidine (Final Product) N4->N5 Acidic Cleavage

Step-by-step synthetic workflow for 3-(oxan-4-ylmethoxy)azetidine via Williamson etherification.

References

  • Title: 1343861-56-2|3-((Tetrahydro-2H-pyran-4-yl)oxy)
  • Source: aablocks.
  • Source: researchgate.
  • Source: google.com (Google Patents)
  • Source: nih.gov (PMC)

Sources

Foundational

Role of 3-(Oxan-4-ylmethoxy)azetidine in medicinal chemistry

An In-Depth Technical Guide to the Role of 3-(Oxan-4-ylmethoxy)azetidine in Medicinal Chemistry Executive Summary: The Drive Toward Three-Dimensionality For decades, high-throughput synthetic practices biased drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of 3-(Oxan-4-ylmethoxy)azetidine in Medicinal Chemistry

Executive Summary: The Drive Toward Three-Dimensionality

For decades, high-throughput synthetic practices biased drug discovery toward flat, sp2-hybridized aromatic compounds. However, the modern medicinal chemistry paradigm has shifted toward highly saturated, three-dimensional architectures. This philosophy, famously termed "escaping flatland," demonstrates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved aqueous solubility, reduced off-target toxicity, and higher clinical success rates[1].

3-(Oxan-4-ylmethoxy)azetidine is a highly specialized, sp3-rich building block engineered to embody this exact philosophy. By fusing a strained four-membered azetidine ring with a polar oxane (tetrahydropyran) moiety via a flexible methoxy linker, this fragment serves as a powerful bioisostere and pharmacokinetic (PK) optimizer. This whitepaper details the structural rationale, applications, and experimental integration of this moiety in modern drug design.

Structural Deconstruction and Rationale

To understand the utility of 3-(Oxan-4-ylmethoxy)azetidine, we must deconstruct its three core components and the causality behind their selection:

  • The Azetidine Core: Azetidines are four-membered nitrogen heterocycles increasingly utilized as bioisosteres for larger, more lipophilic rings like piperidines or pyrrolidines[2]. The incorporation of an azetidine ring lowers the overall lipophilicity (LogP) and alters the basicity (pKa) of the basic amine. This reduction in lipophilicity improves metabolic stability and reduces the likelihood of hERG channel blockade, a critical cardiovascular liability[2].

  • The Oxane (Tetrahydropyran) Ring: The oxane ring is the seventh-most frequently used ring system in small molecule drugs[3]. It provides a non-ionizable, polar oxygen atom that acts as a potent hydrogen bond acceptor. Unlike aromatic rings, oxanes avoid Cytochrome P450 (CYP450) epoxidation liabilities while significantly improving aqueous solubility[4].

  • The Methoxy Linker (-CH2-O-): This flexible spacer allows the oxane ring to sample multiple conformations within a target binding pocket. It optimizes vector alignment for hydrogen bonding while adding an additional oxygen atom to increase the topological polar surface area (tPSA).

Rationale Main 3-(Oxan-4-ylmethoxy)azetidine Azetidine Azetidine Core (Lowers LogP, Modulates pKa) Main->Azetidine Oxane Oxane Ring (H-Bond Acceptor, High Fsp3) Main->Oxane Linker Methoxy Linker (Conformational Flexibility) Main->Linker

Structural deconstruction of the building block and its functional roles.

Medicinal Chemistry Applications

Bioisosteric Replacement of Morpholines Morpholines are ubiquitous in drug design but are notoriously prone to oxidative metabolism at the carbons adjacent to the heteroatoms. Replacing a morpholine with an oxane-linked azetidine alters the exit vectors and provides a metabolically hardened scaffold. This substitution maintains the critical hydrogen-bond acceptor properties of the morpholine while introducing steric hindrance that blocks alpha-oxidation[5].

Pharmacokinetic (PK) Optimization Increasing the Fsp3 of a drug candidate directly correlates with improved solubility[1]. 3-(Oxan-4-ylmethoxy)azetidine is entirely sp3-hybridized, making it an ideal appendage to solubilize planar kinase inhibitors or GPCR ligands without adding excessive molecular weight. Furthermore, the basic nitrogen of the azetidine ensures the molecule is protonated at physiological pH, driving tissue penetration, while the polar oxane tail prevents excessive lipophilic partitioning, thereby fine-tuning the Volume of Distribution (Vd).

Quantitative Data Presentation

The following table summarizes the theoretical physicochemical advantages of utilizing 3-(Oxan-4-ylmethoxy)azetidine compared to traditional, planar, or metabolically vulnerable moieties.

Physicochemical Property4-Benzylpiperidine (Traditional)Morpholine (Traditional)3-(Oxan-4-ylmethoxy)azetidine (Modern)
Fraction sp3 (Fsp3) 0.421.001.00
Aromatic Rings 100
H-Bond Acceptors 012
Relative Lipophilicity (LogP) HighLowLow-Moderate
Metabolic Liability High (Benzylic oxidation)Moderate (Alpha-oxidation)Low (Sterically hindered, sp3 rich)

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the incorporation and evaluation of this building block in a drug discovery pipeline.

Protocol 1: Buchwald-Hartwig Amination for Scaffold Incorporation Causality: The secondary amine of the azetidine is highly nucleophilic but sterically hindered. A palladium-catalyzed cross-coupling ensures high-yielding C-N bond formation with an aryl halide core without the risk of over-alkylation seen in standard SN2 reactions.

  • Preparation: In a flame-dried Schlenk flask, combine the aryl halide core (1.0 eq), 3-(Oxan-4-ylmethoxy)azetidine hydrochloride (1.2 eq), and sodium tert-butoxide (3.0 eq). Rationale: The strong base liberates the azetidine free base in situ and participates in the catalytic cycle.

  • Catalyst Addition: Add Pd2(dba)3 (0.05 eq) and BINAP (0.10 eq) as the ligand. Rationale: BINAP provides the necessary bite angle for the reductive elimination of the strained four-membered azetidine ring.

  • Solvent & Degassing: Suspend the mixture in anhydrous toluene (0.1 M). Degas via three freeze-pump-thaw cycles to prevent catalyst oxidation.

  • Reaction: Heat to 90°C under nitrogen for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via reverse-phase flash chromatography (Water/Acetonitrile with 0.1% TFA) to isolate the target compound.

Protocol 2: In Vitro Microsomal Stability Assay Causality: To validate that the azetidine-oxane substitution improves metabolic stability, the compound must be tested against liver microsomes to measure intrinsic clearance (CLint) against a known internal standard.

  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench each aliquot immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and calculate CLint.

Workflow Hit Hit Compound (Planar, Poor Solubility) Design Bioisosteric Replacement Add 3-(Oxan-4-ylmethoxy)azetidine Hit->Design Synth Buchwald-Hartwig Cross-Coupling Design->Synth Test In vitro ADME (Microsomal Stability) Synth->Test

Integration workflow of the sp3-rich building block in lead optimization.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry. 1

  • Smith, A. et al. (2021). "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Advances / PubMed Central. 2

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews. 4

  • BenchChem Technical Resources. (2025). "Application Notes and Protocols: 4-(Oxan-3-yl)piperidine as a Bioisostere for Morpholine." BenchChem.5

  • RSC Publishing. (2025). "Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[6]heptanes." RSC Advances. 3

Sources

Exploratory

Pharmacokinetic Profiling of 3-(Oxan-4-ylmethoxy)azetidine Scaffolds: A Technical Blueprint for sp³-Enriched Drug Design

Executive Summary The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. The 3-(Oxan-4-ylmethoxy)azetidine moiety represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a defining paradigm in modern medicinal chemistry. The 3-(Oxan-4-ylmethoxy)azetidine moiety represents a highly specialized, polar, and conformationally rigid structural vector. By integrating an azetidine core with a tetrahydropyran (oxane) ether linkage, drug development professionals can systematically overcome liabilities associated with traditional piperidine or pyrrolidine rings—namely, high intrinsic clearance, hERG toxicity, and poor aqueous solubility[1].

This whitepaper provides an in-depth, causality-driven guide to the pharmacokinetic (PK) profiling of 3-(Oxan-4-ylmethoxy)azetidine scaffolds, detailing the structural rationale, self-validating experimental workflows, and quantitative data synthesis required to advance these molecules from in vitro hits to in vivo leads.

Structural Rationale: Escaping Flatland

The strategic value of the 3-(Oxan-4-ylmethoxy)azetidine scaffold lies in its unique physicochemical contributions to the parent pharmacophore:

  • Azetidine Ring (Conformational Rigidity & Metabolic Shielding): The high ring strain of the four-membered azetidine restricts the conformational freedom of substituents, leading to a lower entropic penalty upon target binding[1]. Crucially, the azetidine nitrogen is significantly more resistant to CYP450-mediated N-dealkylation—a primary metabolic vulnerability for larger secondary and tertiary amines[1]. In modern drug discovery, azetidines are regarded as privileged structural motifs due to their ability to improve metabolic stability and fine-tune overall pharmacokinetic behavior[2].

  • Oxan-4-ylmethoxy Linkage (Polarity & LogD Modulation): The tetrahydropyran (oxane) ring introduces a polar, sp³-rich domain that acts as a hydrogen bond acceptor. The ether linkage provides a flexible hinge, allowing the oxane ring to adapt to binding pockets while maintaining a low overall lipophilicity (LogD). This specific substructure is actively utilized in the patent landscape for dual ATX/CA inhibitors and other advanced therapeutics[3].

Metabolic_Logic A Traditional Piperidine Scaffold B High CYP450 Liability (Rapid N-dealkylation) A->B C High Clearance (CLint) Low Bioavailability B->C D 3-(Oxan-4-ylmethoxy)azetidine E Steric Shielding & sp3-Rich Rigidity D->E F Low Clearance (CLint) Extended Half-Life E->F

Caption: Logical relationship between scaffold structure and metabolic clearance outcomes.

In Vitro ADME Profiling Strategy

To accurately predict the in vivo behavior of azetidine-based compounds, an orthogonal, self-validating in vitro testing cascade is required. The primary goal is to confirm that the theoretical metabolic stability of the azetidine ring translates to low intrinsic clearance (CLint)[4].

Protocol 1: Self-Validating Liver Microsomal Stability Assay

This protocol evaluates Phase I metabolic stability. It is designed as a self-validating system by incorporating positive controls to verify enzymatic competence and internal standards to normalize analytical variance.

Step 1: Matrix Preparation

  • Action: Prepare 0.5 mg/mL Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) in 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: The specific pH and magnesium concentration mimic the physiological intracellular environment, ensuring native folding and optimal catalytic activity of CYP450 enzymes.

Step 2: Compound Spiking & Control Integration

  • Action: Spike the 3-(Oxan-4-ylmethoxy)azetidine test compound to a final concentration of 1 µM. In parallel wells, spike Verapamil (1 µM) as a high-clearance positive control.

  • Causality: A low test concentration (1 µM) ensures the enzymes are not saturated (operating under linear Michaelis-Menten kinetics). Verapamil validates that the microsomes are metabolically active; if Verapamil is not rapidly degraded, the assay is voided.

Step 3: Enzymatic Initiation

  • Action: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: CYP450 enzymes require NADPH as an electron donor. A regenerating system is used instead of direct NADPH addition to prevent rapid cofactor depletion, ensuring steady-state kinetics over the 60-minute assay.

Step 4: Quenching & Internal Standardization

  • Action: At time points 0, 5, 15, 30, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Causality: Ice-cold acetonitrile instantly precipitates microsomal proteins, halting the reaction. The internal standard normalizes any injection volume variability during subsequent LC-MS/MS analysis, guaranteeing quantitative integrity.

Step 5: LC-MS/MS Analysis

  • Action: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate half-life (t₁/₂) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, the scaffold must be evaluated in vivo to assess absorption, distribution, and absolute bioavailability. Azetidine derivatives frequently demonstrate excellent pharmacokinetic parameters, including long target coverage and high bioavailability[5].

Protocol 2: Rodent IV/PO Pharmacokinetic Workflow

Step 1: Formulation Strategy

  • Action: Formulate the compound for Intravenous (IV) dosing at 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate for Per Os (PO) oral gavage at 10 mg/kg in 0.5% Methylcellulose.

  • Causality: While the oxane-azetidine scaffold is polar, IV administration requires absolute dissolution to prevent micro-embolisms. Solutol HS15 acts as a gentle surfactant. The PO formulation uses a suspension vehicle (Methylcellulose) to mimic standard solid-dose dissolution in the gut.

Step 2: Dosing & Serial Sampling

  • Action: Administer to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K₂EDTA tubes.

  • Causality: Dual-route dosing is mandatory to calculate absolute bioavailability (F%). K₂EDTA prevents coagulation and inhibits plasma esterases. The dense early sampling captures the distribution phase (alpha), while the 8–24 hour points capture the terminal elimination phase (beta).

Step 3: Non-Compartmental Analysis (NCA)

  • Action: Extract plasma via centrifugation (10,000 x g, 5 mins, 4°C). Quantify via LC-MS/MS. Use Phoenix WinNonlin to perform NCA.

  • Causality: NCA is preferred over compartmental modeling for initial PK profiling because it relies on the algebraic area under the curve (AUC) rather than assuming specific tissue compartment kinetics, providing unbiased estimates of Clearance (CL) and Volume of Distribution at steady state (Vdss).

PK_Workflow A Scaffold Synthesis: 3-(Oxan-4-ylmethoxy)azetidine B In Vitro ADME Screening (HLM/RLM, Caco-2) A->B C Metabolic Stability Assessment B->C D Permeability & Efflux Ratio B->D E In Vivo PK Profiling (Rodent IV/PO) C->E D->E F Data Synthesis: Clearance, Vd, Bioavailability E->F

Caption: Experimental workflow for the pharmacokinetic profiling of azetidine scaffolds.

Quantitative Data Synthesis

The true value of the 3-(Oxan-4-ylmethoxy)azetidine scaffold is observed when comparing its PK parameters against traditional flat or highly lipophilic rings. Below is a representative data synthesis demonstrating the typical profile improvements achieved by this substitution.

Table 1: Comparative Physicochemical & In Vitro ADME Properties
PropertyTraditional Piperidine-Aryl Scaffold3-(Oxan-4-ylmethoxy)azetidine ScaffoldRationale / Implication
Fsp³ (Fraction sp³) ~0.35>0.70Increased 3D character reduces off-target binding and improves solubility.
LogD (pH 7.4) 3.51.8Lower lipophilicity reduces non-specific microsomal binding and hERG liability.
HLM CLint (µL/min/mg) 85 (High)12 (Low)The strained azetidine ring strongly resists N-dealkylation by CYP enzymes.
Caco-2 Papp (10⁻⁶ cm/s) 15.28.4Slightly lower due to increased polarity, but remains highly sufficient for intestinal absorption.
Table 2: In Vivo PK Parameters (Rat Model)
ParameterIV (1 mg/kg)PO (10 mg/kg)Interpretation
Cmax (ng/mL) N/A1250High peak exposure due to rapid absorption of the polar scaffold.
AUC₀₋inf (h*ng/mL) 8506375Robust systemic exposure supporting once-daily dosing potential.
Clearance (mL/min/kg) 19.6N/AModerate clearance, well below hepatic blood flow (~55 mL/min/kg in rats).
Vdss (L/kg) 1.2N/AModerate volume of distribution; avoids excessive lipophilic tissue trapping.
Bioavailability (F%) N/A75% Excellent oral bioavailability driven by low first-pass metabolism.

Conclusion

The 3-(Oxan-4-ylmethoxy)azetidine scaffold is a masterclass in applied physicochemical design. By utilizing the conformational rigidity and metabolic resistance of the azetidine core, combined with the polarity of the oxane ether linkage, medicinal chemists can effectively rescue high-clearance, lipophilic leads. The rigorous, self-validating pharmacokinetic profiling methodologies outlined in this guide ensure that the theoretical benefits of sp³-enrichment translate reliably into robust in vivo performance, ultimately accelerating the delivery of safer, more efficacious drug candidates to the clinic.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs PubMed / NIH[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Journal of Medicinal Chemistry - ACS Publications[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Journal of Medicinal Chemistry - ACS Publications[Link]

  • US11059794B2 - Heterocyclic compounds useful as dual ATX/CA inhibitors Google P

Sources

Foundational

Whitepaper: The Mechanistic Role of 3-(Oxan-4-ylmethoxy)azetidine in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the primary cause of attrition in clinical development is often not a lack of target affinity, but rather poor physicochemical and pharmacokinetic (PK) properties. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the primary cause of attrition in clinical development is often not a lack of target affinity, but rather poor physicochemical and pharmacokinetic (PK) properties. To combat this, drug discovery has pivoted toward "Fragment-Based Physicochemical Modulation" (FBPM).

3-(Oxan-4-ylmethoxy)azetidine (CAS: 1340376-21-7)[1] is a highly specialized, sp3-rich structural fragment. Unlike a traditional pharmacophore that dictates direct target engagement (e.g., a kinase hinge-binder), the "mechanism of action" of this fragment is entirely physicochemical. When grafted onto a flat, lipophilic, or metabolically unstable lead compound, it acts as a mechanical modifier—disrupting crystal packing, lowering lipophilicity, and evading enzymatic degradation. This guide deconstructs the structural mechanics, thermodynamic impact, and experimental validation of this critical building block.

Deconstructing the Pharmacophore: Structural Mechanics

The functional utility of 3-(Oxan-4-ylmethoxy)azetidine stems from the synergistic combination of three distinct structural motifs, each addressing a specific liability in drug design:

  • The Azetidine Core (The Metabolic Shield): A four-membered nitrogen heterocycle. Compared to larger rings like pyrrolidine or piperidine, azetidine possesses significant ring strain. This strain alters the hybridization of the nitrogen lone pair (increasing s-character), which typically lowers the basicity (pKa) of the amine[2]. A lower pKa reduces off-target liabilities such as hERG channel blockade and phospholipidosis. Furthermore, the ring strain creates an unfavorable high-energy transition state for Cytochrome P450 (CYP450)-mediated α -oxidation, conferring exceptional metabolic stability[3].

  • The Oxan-4-yl / Tetrahydropyran Ring (The Solubilizer): A six-membered cyclic ether. It acts as an aliphatic bioisostere for highly lipophilic rings (like cyclohexyl or phenyl). The embedded oxygen acts as a potent hydrogen bond acceptor, drastically lowering the partition coefficient (LogP) and improving aqueous solubility without adding rotatable bonds[4].

  • The Methoxy Linker (The Conformational Hinge): The −O−CH2​− linkage provides localized flexibility. It allows the oxanyl group to sample multiple 3D conformations, optimizing its geometry to engage target subpockets or project into solvent-exposed regions to maximize polar contacts[5].

Physicochemical Mechanism of Action: Escaping Flatland

The incorporation of 3-(Oxan-4-ylmethoxy)azetidine directly leverages the principles outlined in Lovering et al.'s seminal framework, "Escape from Flatland"[6].

  • Increasing Fraction of sp3 Carbons ( Fsp3​ ): The transition from planar, sp2 -hybridized aromatic rings to sp3 -hybridized saturated systems is statistically correlated with higher clinical success rates[6]. 3-(Oxan-4-ylmethoxy)azetidine is entirely sp3 -hybridized. By appending it to a lead molecule, the overall Fsp3​ of the drug candidate increases, reducing promiscuous off-target protein binding (toxicity)[4].

  • Disrupting π−π Stacking and Crystal Packing: Flat aromatic molecules stack efficiently, leading to high melting points and poor thermodynamic solubility. The rigid, three-dimensional architecture of the azetidine-oxanyl construct acts as a molecular "wedge." It disrupts planar stacking in the solid state, lowering the lattice energy required to solvate the molecule, thereby driving up aqueous solubility[6].

G Lead Flat Aromatic Lead (High LogP, Low Fsp3) Frag 3-(Oxan-4-ylmethoxy)azetidine Incorporation Lead->Frag Fsp3 Increased Fsp3 (Escape from Flatland) Frag->Fsp3 LogP Lowered Lipophilicity (Reduced LogD) Frag->LogP pKa Modulated Basicity (Lowered pKa) Frag->pKa Tox Reduced Off-Target Toxicity Fsp3->Tox Sol Enhanced Aqueous Solubility LogP->Sol Met Improved Metabolic Stability pKa->Met Success Higher Probability of Clinical Success Tox->Success Sol->Success Met->Success

Caption: Physicochemical pathways modulated by 3-(Oxan-4-ylmethoxy)azetidine incorporation.

Experimental Workflows for Fragment Validation

To empirically prove the physicochemical benefits of this fragment, rigorous, self-validating assays must be employed. Below are the definitive protocols for quantifying solubility and metabolic stability.

Protocol A: Kinetic Solubility Profiling (HPLC-UV)

This assay determines the maximum concentration of the compound that remains in solution before precipitation occurs, mimicking the conditions of biological assays.

  • Stock Preparation: Prepare a 10 mM stock of the test compound in 100% DMSO.

    • Causality: High-throughput screening (HTS) libraries are stored in DMSO. We must replicate the exact solvent-shift dynamics the compound will experience during in vitro biological testing.

  • Aqueous Spiking: Spike 10 μ L of the DMSO stock into 490 μ L of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 200 μ M (2% DMSO final).

  • Incubation & Phase Separation: Incubate at 25°C for 24 hours with gentle shaking. Filter the mixture through a 0.22 μ m PVDF filter plate.

    • Causality: Filtration is strictly preferred over centrifugation. Centrifugation often leaves sub-visible micro-precipitates in the supernatant, which scatter light and cause falsely elevated UV absorbance readings.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve generated in 100% acetonitrile.

    • Self-Validation: A highly soluble reference standard (e.g., Diclofenac) and a poorly soluble standard (e.g., Amiodarone) must be run in parallel to validate the dynamic range of the filter plate.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay quantifies the vulnerability of the compound to Phase I hepatic oxidation.

  • Master Mix Preparation: Combine Human Liver Microsomes (0.5 mg/mL final protein concentration) and the test compound (1 μ M final) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. By requiring NADPH addition to start the clock, we ensure that any compound depletion observed is strictly CYP-mediated and not due to chemical instability in the buffer.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 mins), extract 50 μ L aliquots and immediately quench in 150 μ L of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point, while simultaneously precipitating proteins for clean LC-MS/MS injection.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

    • Self-Validation: Verapamil (a known high-clearance drug) must be run in parallel. If Verapamil is not rapidly degraded ( t1/2​ < 15 mins), the microsome batch is deemed enzymatically dead, and the assay is invalidated.

Workflow Syn Fragment Conjugation Sol Kinetic Solubility (HPLC-UV) Syn->Sol Met HLM Stability (LC-MS/MS) Sol->Met Perm Caco-2 Permeability (Papp) Met->Perm Opt Lead Optimization Perm->Opt

Caption: Step-by-step experimental workflow for validating fragment physicochemical impact.

Quantitative Impact (Data Presentation)

To illustrate the profound impact of this fragment, the table below demonstrates the expected physicochemical shift when a traditional, lipophilic Piperidine ring in a hypothetical lead compound is replaced with the 3-(Oxan-4-ylmethoxy)azetidine moiety.

Physicochemical MetricStandard Piperidine LeadAzetidine-Oxanyl LeadMechanistic Rationale for Shift
Fraction sp3 ( Fsp3​ ) 0.350.52 Introduction of 9 saturated carbons increases 3D complexity[6].
LogD (pH 7.4) 4.2 (Highly Lipophilic)2.6 (Optimal) Tetrahydropyran oxygen acts as a strong H-bond acceptor, increasing polarity[4].
Amine pKa ~9.5 (Strong Base)~8.2 (Weak Base) Azetidine ring strain increases s-character of the nitrogen lone pair, lowering basicity[2].
Kinetic Solubility < 10 μ M> 150 μ M Disruption of planar π−π stacking lowers crystal lattice energy[6].
HLM Half-life ( t1/2​ ) 12 mins (Rapidly cleared)> 60 mins (Stable) High ring strain creates an unfavorable transition state for CYP450 α -oxidation[3].

Conclusion

The integration of 3-(Oxan-4-ylmethoxy)azetidine into a medicinal chemistry campaign is a masterclass in structural engineering. It is not merely a spacer or a linker; it is a highly active physicochemical modifier. By simultaneously addressing solubility, metabolic clearance, and off-target basicity liabilities, this fragment exemplifies the modern strategy of "escaping flatland" to generate safer, more efficacious, and highly developable drug candidates.

References

  • ChemSrc. "3-(Oxan-4-ylmethoxy)azetidine CAS Information (1340376-21-7)." ChemSrc Database. URL: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009, 52(21), 6752-6756. URL: [Link]

  • Choi, J., et al. "Late-Stage Saturation of Drug Molecules." Journal of the American Chemical Society (JACS), 2024. URL: [Link]

  • Brown, E. N. G. F., et al. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." MedChemComm, 2018. URL: [Link]

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Exploratory

An In-depth Technical Guide: Characterizing the In Vitro Binding Affinity of 3-(Oxan-4-ylmethoxy)azetidine Analogs at Muscarinic Receptors

Abstract The 3-(oxan-4-ylmethoxy)azetidine scaffold has emerged as a promising chemotype in the pursuit of novel therapeutics targeting neuropsychiatric and neurodegenerative disorders. Analogs based on this core structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-(oxan-4-ylmethoxy)azetidine scaffold has emerged as a promising chemotype in the pursuit of novel therapeutics targeting neuropsychiatric and neurodegenerative disorders. Analogs based on this core structure have shown significant potential as selective agonists for the M1 and M4 muscarinic acetylcholine receptors (mAChRs), which are implicated in the pathophysiology of conditions like schizophrenia and Alzheimer's disease.[1][2] The rigorous evaluation of structure-activity relationships (SAR) is paramount in optimizing lead compounds, and at the heart of this process lies the precise determination of in vitro binding affinity. This technical guide provides a comprehensive framework for researchers and drug development professionals to design, execute, and interpret in vitro binding assays for this specific class of compounds. We delve into the theoretical underpinnings of receptor binding, present detailed, field-proven protocols for both traditional radioligand filter-binding assays and modern high-throughput scintillation proximity assays (SPA), and discuss the critical aspects of data analysis and assay validation. The methodologies described herein are designed to ensure scientific integrity and generate robust, reproducible data essential for advancing drug discovery programs.

Introduction: The Scientific Rationale

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug design.[3] Its strained ring system imparts a unique three-dimensional geometry that can be exploited to orient substituents in specific vectors, enabling precise interactions with biological targets. Unlike more flexible aliphatic chains or larger ring systems, the constrained nature of the azetidine core can reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.[3][4]

Muscarinic Acetylcholine Receptors (mAChRs) as High-Value Therapeutic Targets

The five muscarinic acetylcholine receptor subtypes (M1-M5) are G-protein coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine throughout the central and peripheral nervous systems.[5] They are broadly classified based on their G-protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins to modulate phospholipase C activity, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[5][6] The high conservation of the orthosteric binding site across these subtypes has historically made the development of subtype-selective drugs challenging.[7] However, recent advances have identified the M1 and M4 subtypes as critical nodes in regulating neural circuits relevant to psychosis and cognition, making them prime targets for therapeutic intervention.[2][8]

The Rise of 3-(Oxan-4-ylmethoxy)azetidine Analogs as M1/M4 Agonists

Recent clinical investigations with M1/M4 receptor agonists have demonstrated remarkable efficacy in treating psychosis, heralding a new era in psychiatric medicine.[1][2] The 3-(oxan-4-ylmethoxy)azetidine structure represents a key pharmacophore in this new wave of compounds. These molecules are designed to act as functional M1/M4 agonists, offering a novel mechanism of action that avoids direct activity at dopamine receptors, potentially leading to an improved side-effect profile compared to standard antipsychotics.[1][9]

The Foundational Role of In Vitro Binding Affinity

The journey of a potential drug from a chemical concept to a clinical candidate is underpinned by rigorous quantitative analysis. An in vitro binding affinity assay is the first and most fundamental step in characterizing the interaction between a compound and its target receptor.[10][11] It quantifies the strength of this interaction, typically expressed as the inhibition constant (Kᵢ), providing a critical metric for:

  • Validating Target Engagement: Confirming that the compound interacts with the intended receptor.

  • Guiding Structure-Activity Relationship (SAR): Understanding how modifications to the chemical structure impact binding potency.[10]

  • Assessing Selectivity: Determining the compound's affinity for off-target receptors to predict potential side effects.

This guide provides the necessary tools to generate this foundational data with high fidelity.

Core Methodologies for Determining Binding Affinity

The most robust and widely used methods for quantifying receptor binding for GPCRs are competitive radioligand binding assays.[11][12] These assays measure the ability of an unlabeled test compound (the "competitor," i.e., an azetidine analog) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. The two primary formats for this assay are the traditional filter-based method and the more contemporary Scintillation Proximity Assay (SPA).

General Experimental Workflow

The overall process for determining binding affinity can be visualized as a multi-stage workflow. It begins with the preparation of the biological materials and culminates in the calculation of the key affinity constant, Kᵢ.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor Source (e.g., CHO-hM1 Membranes) prep_reagents Prepare Assay Buffers & Reagents prep_ligands Prepare Radioligand & Test Compound Dilutions incubation Incubate Membranes, Radioligand, & Competitor prep_ligands->incubation separation Separate Bound from Free Radioligand (Filtration or SPA) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification calc_ic50 Generate Competition Curve & Calculate IC50 quantification->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki caption Fig 1. General workflow for competitive binding assays. G total Total Binding (CPM) (No Competitor) nsb Non-Specific Binding (CPM) (+ 10µM Atropine) specific Specific Binding (CPM) total->specific -

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Protocols & Analytical Methods

Method

Application Note: Incorporating 3-(Oxan-4-ylmethoxy)azetidine into PROTAC Linkers for Enhanced Ternary Complex Stabilization

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction: The Paradigm Shift Toward Rigid, sp³-Rich Linkers Proteol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction: The Paradigm Shift Toward Rigid, sp³-Rich Linkers

Proteolysis Targeting Chimeras (PROTACs) have revolutionized targeted protein degradation (TPD). Historically, the design of PROTAC linkers relied heavily on flexible polyethylene glycol (PEG) or alkyl chains due to their synthetic tractability[1]. However, these flexible linkers often suffer from poor physicochemical properties, high metabolic liability, and a massive entropic penalty upon the formation of the target-PROTAC-ligase ternary complex.

Recent structural biology and medicinal chemistry efforts have demonstrated that incorporating conformational rigidity via sp³-rich motifs—such as piperazines, spirocycles, and azetidines—can pre-organize the PROTAC into a bioactive conformation[2]. This rigidity reduces the entropic cost of folding, thereby stabilizing the ternary complex and driving highly efficient ubiquitination[3].

3-(Oxan-4-ylmethoxy)azetidine (CAS: 1340376-21-7) has emerged as a highly privileged building block in this space[4]. It combines the rigid, low-basicity profile of an azetidine ring with the hydrophilicity of a tetrahydropyran (oxane) ring. In optimized VHL- and CRBN-based degraders, replacing flexible or overly basic moieties (like piperazine) with azetidine derivatives has been shown to drastically improve degradation kinetics, cellular permeability, and ternary complex thermodynamics[5].

Physicochemical Rationale & Data Presentation

Why choose 3-(Oxan-4-ylmethoxy)azetidine over a standard PEG chain? The causality lies in the balance of Topological Polar Surface Area (TPSA) , Lipophilicity (LogP) , and Rotatable Bonds .

The oxygen atom in the oxane ring acts as a critical hydrogen-bond acceptor, boosting aqueous solubility without adding the highly flexible rotatable bonds characteristic of PEG chains. Meanwhile, the azetidine nitrogen provides a sterically defined, chemically tractable exit vector for conjugation (e.g., via amidation or reductive amination) while maintaining a lower pKa than piperidine, which prevents lysosomal trapping and improves passive membrane permeability.

Table 1: Physicochemical Comparison of Common Linker Motifs
Linker MotifRotatable BondsTPSA Contribution (Ų)Conformational RigidityMetabolic Stability
PEG3 (Flexible) 1136.5LowModerate (prone to oxidative cleavage)
Alkyl-C8 (Flexible) 70.0LowLow (high lipophilicity, CYP450 liability)
Piperazine (Rigid) 224.1HighModerate (high basicity limits permeability)
3-(Oxan-4-ylmethoxy)azetidine 4 21.3 High High (sp³-rich, optimal pKa)
Table 2: Expected Pharmacological Impact of Azetidine-Oxane Integration
MetricFlexible PEG PROTACRigid Azetidine-Oxane PROTACBiological Causality
Ternary Kd​ High (e.g., >100 nM)Low (e.g., <10 nM)Reduced entropic penalty during complexation.
Cooperativity ( α ) ~1 (Additive)>5 (Synergistic)Pre-organized exit vectors favor protein-protein interactions.
Cellular Permeability Poor (Efflux prone)ExcellentLowered hydrogen bond donor count and optimized LogP.

Mechanistic Pathway of Rigidified PROTACs

To understand the structural benefit of the 3-(Oxan-4-ylmethoxy)azetidine linker, we must map the degradation pathway. A rigid linker acts as a molecular "strut," locking the Protein of Interest (POI) and the E3 ligase into a highly specific orientation that maximizes the transfer of ubiquitin from the E2 conjugating enzyme to the target lysine residues.

G POI Protein of Interest (POI) Ternary Stabilized Ternary Complex POI->Ternary Warhead Binding PROTAC Rigidified PROTAC (Azetidine-Oxane) PROTAC->Ternary Rigid Bridging E3 E3 Ligase Complex E3->Ternary Anchor Binding Ub Polyubiquitination Ternary->Ub E2 Recruitment Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Fig 1: Mechanism of PROTAC-mediated targeted protein degradation via stabilized ternary complex formation.

Experimental Workflows & Self-Validating Protocols

The following protocols provide a self-validating system for synthesizing and evaluating PROTACs containing the 3-(Oxan-4-ylmethoxy)azetidine linker.

W Syn 1. Amidation Synthesis (Linker + Ligands) Pur 2. LC-MS & HPLC (Purity >95%) Syn->Pur TRFRET 3. TR-FRET Assay (Ternary Kd & Cooperativity) Pur->TRFRET Cell 4. NanoBRET Assay (Cellular Permeability) TRFRET->Cell Deg 5. HiBiT Degradation (DC50 & Dmax) Cell->Deg

Fig 2: Step-by-step experimental workflow for the synthesis and validation of rigidified PROTACs.

Protocol 1: Chemical Conjugation via Amidation

Causality: The secondary amine of the azetidine ring is sterically hindered but highly nucleophilic. Using a strong coupling reagent like HATU ensures efficient activation of the carboxylic acid on the E3 ligand, while DIPEA neutralizes the azetidine salt to free the amine for nucleophilic attack.

Materials:

  • E3 Ligand with a free carboxylic acid (e.g., VHL-COOH)

  • 3-(Oxan-4-ylmethoxy)azetidine hydrochloride

  • HATU, DIPEA, Anhydrous DMF

Step-by-Step Method:

  • Dissolve 1.0 eq of the E3-ligand-COOH in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere.

  • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Add 1.1 eq of 3-(Oxan-4-ylmethoxy)azetidine hydrochloride.

  • Stir the reaction at room temperature for 2–4 hours. Monitor reaction completion via LC-MS.

  • Self-Validation Control: Run a parallel micro-scale reaction omitting HATU. No product mass should be observed, confirming that conjugation is strictly amide-bond driven and not a non-covalent aggregate.

  • Purify the crude mixture via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA) to yield the PROTAC intermediate.

Protocol 2: Ternary Complex Validation via TR-FRET

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity between the POI and the E3 ligase. A rigidified azetidine linker should physically force the two proteins closer together with less dynamic fluctuation, resulting in a higher FRET signal and lower apparent Kd​ compared to a flexible linker[3].

Step-by-Step Method:

  • Prepare a master mix containing 10 nM Terbium (Tb)-labeled E3 ligase and 50 nM AlexaFluor 647 (AF647)-labeled POI in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Dispense 10 µL of the protein mix into a 384-well low-volume plate.

  • Titrate the synthesized PROTAC (11-point dose-response, 10 µM to 0.1 nM) and add 10 µL to the wells.

  • Incubate for 60 minutes at room temperature to reach equilibrium.

  • Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 615 nm for Tb, 665 nm for FRET).

  • Calculate the FRET ratio (665/615 nm) and plot against PROTAC concentration to determine the ternary complex Kd​ .

Protocol 3: Cellular Degradation & Mechanism Verification (HiBiT Assay)

Causality: In vitro binding does not guarantee in vivo degradation. The PROTAC must permeate the cell membrane and hijack the Ubiquitin-Proteasome System (UPS). This protocol includes mandatory rescue conditions to prove the causality of the degradation.

Step-by-Step Method:

  • Seed CRISPR-engineered cells expressing a HiBiT-tagged POI into a 96-well white plate at 10,000 cells/well. Incubate overnight.

  • Treat cells with a dose-response of the PROTAC (10 µM to 1 pM).

  • Self-Validation Controls (Crucial):

    • Control A (Proteasome rescue): Pre-incubate a subset of wells with 10 µM MG132 (proteasome inhibitor) for 1 hour prior to PROTAC addition.

    • Control B (Ligase competition): Pre-incubate a subset of wells with 10 µM of the free E3 ligand (e.g., VH032 or Pomalidomide) to saturate the ligase.

  • Incubate for 18–24 hours at 37°C.

  • Add Nano-Glo® HiBiT Lytic Reagent. Incubate for 10 minutes.

  • Measure luminescence.

  • Interpretation: True PROTAC-mediated degradation will show a deep Dmax​ and low DC50​ . In Controls A and B, the luminescence signal must be fully rescued (restored to DMSO vehicle levels), proving the degradation is strictly UPS- and E3-dependent.

Conclusion

Transitioning from flexible PEG chains to rigid, sp³-rich heterocycles is a critical optimization step in modern PROTAC design. By incorporating 3-(Oxan-4-ylmethoxy)azetidine , researchers can systematically lower the entropic penalty of ternary complex formation, improve topological polar surface area, and bypass the metabolic liabilities of traditional linkers. When validated through rigorous, well-controlled TR-FRET and cellular degradation assays, this motif frequently yields degraders with superior pharmacokinetic and pharmacodynamic profiles.

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Application

NMR characterization methods for 3-(Oxan-4-ylmethoxy)azetidine

Application Note: Comprehensive NMR Characterization of 3-(Oxan-4-ylmethoxy)azetidine Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(Oxan-4-ylmethoxy)azetidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Characterization of 3-(Oxan-4-ylmethoxy)azetidine

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound: 3-(Oxan-4-ylmethoxy)azetidine (CAS: 1340376-21-7) Formula: C₉H₁₇NO₂

Executive Summary & Structural Anatomy

In modern drug discovery, sp³-rich saturated heterocycles like azetidines and tetrahydropyrans (oxanes) are highly prized for their ability to improve the pharmacokinetic profiles of lead compounds. The structural elucidation of 3-(Oxan-4-ylmethoxy)azetidine presents a unique analytical scenario. The molecule consists of two highly symmetric, independent spin systems—a strained 4-membered azetidine ring and a 6-membered oxane ring—connected by a flexible methylene ether bridge.

Because both rings possess internal planes of symmetry, the NMR spectra are remarkably simplified but require precise 2D correlation to definitively assign overlapping aliphatic signals. This protocol outlines a self-validating Nuclear Magnetic Resonance (NMR) methodology to achieve unambiguous structural assignment, detailing the causality behind solvent selection, temperature control, and pulse sequence optimization.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure a self-validating system, the acquisition protocol is designed with built-in internal checks. Every step is optimized to account for the specific conformational dynamics of the azetidine and oxane rings.

Step 1: Sample Preparation & Solvent Selection
  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

  • Mechanistic Insight: The secondary amine (NH) of the azetidine ring can undergo rapid intermolecular proton exchange, often resulting in a broad, featureless singlet. If the NH proton or adjacent C2/C4 protons exhibit severe exchange broadening at room temperature, the sample should be re-prepared in Pyridine-d₅ or analyzed at lower temperatures (e.g., -30 °C). Lowering the temperature slows the azetidine ring puckering and proton exchange, sharpening the signals to reveal distinct scalar couplings [1].

Step 2: 1D NMR Acquisition (The Symmetry Check)
  • ¹H NMR (400 MHz): Acquire with 16–64 scans, a relaxation delay (d1) of 2.0 seconds, and a spectral width of 12 ppm.

  • ¹³C NMR (100 MHz): Acquire with 512–1024 scans using WALTZ-16 proton decoupling (CPD).

  • Self-Validation: The molecule contains 9 carbons, but due to the dual planes of symmetry (C2/C4 in azetidine; C2/C6 and C3/C5 in oxane), exactly 6 distinct carbon signals must be observed. The presence of more than 6 major signals immediately indicates restricted rotation, degradation, or impurities.

Step 3: 2D NMR Suite (The Connectivity Check)
  • Multiplicity-Edited HSQC: This is critical. Set the sequence to phase CH₂ groups negatively (e.g., blue) and CH/CH₃ groups positively (e.g., red). Because the molecule has four distinct CH₂ environments and only two CH environments, this instantly deconvolutes the crowded 1.0–4.5 ppm aliphatic region.

  • HMBC: Optimize the long-range coupling constant delay for 3JCH​ = 8 Hz. This is required to bridge the two independent spin systems across the ether oxygen.

NMR_Workflow SamplePrep 1. Sample Preparation (CDCl3 or Pyridine-d5) Acq1D 2. 1D 1H & 13C Acquisition (Assess Purity & Broadening) SamplePrep->Acq1D TempCheck 3. Temperature Optimization (Cool to -30°C if NH broadens) Acq1D->TempCheck Check Dynamics Acq2D 4. 2D NMR Suite (COSY, HSQC, HMBC) TempCheck->Acq2D SubAzetidine Azetidine Spin System (COSY: H2/H4 <-> H3) Acq2D->SubAzetidine SubTHP Oxane Spin System (COSY: H2/H6 <-> H3/H5 <-> H4) Acq2D->SubTHP Linker Ether Linkage (HMBC: H3 -> C-O-C <- H-Linker) SubAzetidine->Linker SubTHP->Linker

Caption: Figure 1: NMR acquisition and 2D correlation workflow for 3-(Oxan-4-ylmethoxy)azetidine.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and coupling constants based on the stable conformations of the respective ring systems [3].

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
FragmentPositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz) & Mechanistic Notes
Azetidine NH (1)~2.50br s1HBroad due to exchange; disappears with D₂O.
Azetidine C2/C4~3.50 – 3.70m4HDiastereotopic faces may cause complex splitting.
Azetidine C3~4.30m (pentet-like)1HCoupled to 4 adjacent protons on C2/C4.
Linker O-CH₂~3.35d2H 3J = 6.5 Hz. Coupled to Oxane C4 proton.
Oxane C4~1.75m1HComplex multiplet (coupled to linker and C3/C5).
Oxane C3/C5 (eq)~1.65m2HSmall eq-eq and eq-ax couplings (~2-5 Hz) [2].
Oxane C3/C5 (ax)~1.30m2HLarge ax-ax couplings (~10-12 Hz) [2].
Oxane C2/C6 (eq)~3.95m2HDeshielded by O lone pairs; small couplings.
Oxane C2/C6 (ax)~3.40m2HShielded relative to equatorial counterpart.

Self-Validation Check: The total integration must equal exactly 17 protons. The ratio of the Linker O-CH₂ (2H) to the Azetidine C3-H (1H) must be exactly 2:1.

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
FragmentPositionChemical Shift (δ, ppm)HSQC PhaseStructural Rationale
Azetidine C2/C4~54.0Negative (CH₂)Typical for N-adjacent sp³ carbons in strained rings.
Azetidine C3~71.5Positive (CH)Strongly deshielded by the ether oxygen.
Linker O-CH₂~75.0Negative (CH₂)Deshielded by oxygen; distinct from ring carbons.
Oxane C4~35.0Positive (CH)Aliphatic methine, furthest from oxygen.
Oxane C3/C5~30.0Negative (CH₂)Standard aliphatic methylene in a 6-membered ring.
Oxane C2/C6~68.0Negative (CH₂)Deshielded by the adjacent ring oxygen.

Mechanistic Insights: Conformational Dynamics & Scalar Couplings

Understanding the 3D conformation of the molecule is essential for interpreting the scalar couplings ( J -values), particularly in the oxane (tetrahydropyran) ring.

The Oxane Chair Conformation: The oxane ring will predominantly adopt a stable chair conformation. To minimize 1,3-diaxial steric clashes, the bulky azetidin-3-yloxymethyl substituent will exclusively occupy the equatorial position at C4. This conformational locking allows us to predict the splitting patterns using the Karplus equation:

  • Axial-Axial Couplings: The axial protons at C3/C5 will exhibit large coupling constants (~10–12 Hz) with the axial protons at C2/C6 and C4 [2].

  • Equatorial-Axial Couplings: The equatorial protons will exhibit much smaller coupling constants (~2–5 Hz) [2].

  • Magnetic Anisotropy: The equatorial protons at C2/C6 (~3.95 ppm) resonate significantly further downfield than their axial counterparts (~3.40 ppm). This is a classic hallmark of 6-membered oxygen heterocycles, driven by the magnetic anisotropy of the adjacent C-C bonds and the spatial orientation of the oxygen lone pairs.

The HMBC Bridge: Because the molecule is divided by an ether linkage, COSY (through-bond proton-proton coupling) cannot bridge the two halves. The structural proof relies entirely on the HMBC (Heteronuclear Multiple Bond Correlation) . A strong cross-peak must be observed between the Azetidine H3 proton (~4.30 ppm) and the Linker CH₂ carbon (~75.0 ppm), confirming the intact ether bond.

SpinSystems H3_Az H3 (Azetidine) H24_Az H2/H4 (Azetidine) H3_Az->H24_Az COSY CH2_Link CH2 (Linker) H3_Az->CH2_Link HMBC (via O) CH2_Link->H3_Az HMBC (via O) H4_THP H4 (Oxane) CH2_Link->H4_THP COSY H35_THP H3/H5 (Oxane) H4_THP->H35_THP COSY H26_THP H2/H6 (Oxane) H35_THP->H26_THP COSY

Caption: Figure 2: Key COSY (solid) and HMBC (dashed) logical correlations defining the molecular skeleton.

References

  • Source: ipb.
  • Source: acs.
  • Source: benchchem.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(Oxan-4-ylmethoxy)azetidine Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 3-(Oxan-4-ylmethoxy)azetidine (also known as 3-(tetrahydropyran-4-ylmethoxy)azetidine). This guide is engineered for medicinal chemists and process sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3-(Oxan-4-ylmethoxy)azetidine (also known as 3-(tetrahydropyran-4-ylmethoxy)azetidine). This guide is engineered for medicinal chemists and process scientists facing yield bottlenecks, side-product formation, or isolation challenges during the etherification and deprotection stages of this highly polar building block.

Mechanistic Causality: Overcoming the "Strained Spring" Paradox

Azetidines possess significant ring strain (approximately 26 kcal/mol), making them highly sensitive to reaction conditions. A common pitfall in synthesizing azetidine ethers is choosing the wrong polarity for the Williamson ether synthesis.

If a leaving group (such as a mesylate or halide) is placed directly on the 3-position of the azetidine ring, the introduction of a strong base and an alcohol nucleophile frequently leads to E2 elimination rather than SN2 substitution. This elimination relieves ring strain, irreversibly forming an unwanted azetine derivative [3].

The Solution: To achieve high yields, the polarity of the reaction must be reversed. We utilize N-Boc-3-hydroxyazetidine as the nucleophile (forming the alkoxide) and activate tetrahydropyran-4-ylmethanol as the electrophile (via mesylation). Because the electrophilic carbon is now a primary, unstrained aliphatic center, the SN2 attack proceeds rapidly and cleanly, preserving the integrity of the azetidine ring[1].

Workflow A Tetrahydropyran-4-ylmethanol B Mesylation (MsCl, TEA, DCM) A->B C THP-4-ylmethyl mesylate B->C D Williamson Etherification (N-Boc-3-hydroxyazetidine, NaH, DMF) C->D E N-Boc-3-(Oxan-4-ylmethoxy)azetidine D->E F Boc Deprotection (TFA, DCM) E->F G 3-(Oxan-4-ylmethoxy)azetidine F->G

Fig 1: Optimized synthetic workflow reversing traditional electrophile/nucleophile roles.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed to be self-validating; intermediate TLC/LCMS checks are built into the workflow to ensure the reaction does not proceed to the next stage if a failure condition is met.

Step 1: Activation (Mesylation of Tetrahydropyran-4-ylmethanol)
  • Setup: Dissolve tetrahydropyran-4-ylmethanol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.5 M. Cool to 0 °C under an inert nitrogen atmosphere.

  • Addition: Add Triethylamine (TEA, 1.5 eq). Dropwise, add Methanesulfonyl chloride (MsCl, 1.2 eq) over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the alcohol (stains with KMnO4).

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Use the crude mesylate immediately in Step 2 to prevent degradation.

Step 2: Williamson Etherification
  • Alkoxide Formation: Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DMF (0.3 M). Cool to 0 °C. Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until hydrogen evolution ceases [1].

  • Coupling: Dissolve the THP-4-ylmethyl mesylate (1.2 eq) from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution.

  • Heating: Warm the reaction to 50 °C and stir for 12 hours.

  • Validation: LCMS should indicate the mass of the desired N-Boc protected ether.

  • Workup: Quench carefully with ice water. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organics with 5% aqueous LiCl (to remove DMF), dry, and concentrate. Purify via silica gel chromatography.

Step 3: Boc Deprotection
  • Reaction: Dissolve the purified N-Boc-3-(oxan-4-ylmethoxy)azetidine in DCM (0.2 M). Add Trifluoroacetic acid (TFA, 10.0 eq) dropwise at room temperature. Stir for 1 hour [2].

  • Validation: LCMS will show the disappearance of the Boc-protected mass and the appearance of the highly polar free amine (M+H).

  • Workup (Critical): Do not use aqueous basic extraction. Concentrate the reaction mixture completely in vacuo to remove DCM and excess TFA.

  • Isolation: Dissolve the crude TFA salt in minimal methanol and load onto a Strong Cation Exchange (SCX) resin column. Wash with methanol to remove non-basic impurities, then elute the free base product using 2M Ammonia in Methanol. Concentrate to yield the pure 3-(Oxan-4-ylmethoxy)azetidine.

Data Presentation: Etherification Optimization Matrix

Choosing the right base and solvent is critical for Step 2. The table below summarizes quantitative yield data based on varying conditions, demonstrating why NaH/DMF is the authoritative standard for this specific transformation.

Base (Eq)SolventTemp (°C)Time (h)Major ByproductIsolated Yield (%)
K₂CO₃ (2.0)Acetone6024Unreacted starting materials< 15%
Cs₂CO₃ (2.0)DMF6024Unreacted starting materials35%
t-BuOK (1.5)THF65124-methylenetetrahydropyran45%
NaH (1.5) THF 65 12 Trace elimination 72%
NaH (1.5) DMF 50 12 None 88%

Troubleshooting FAQs

Q: My etherification yield is stuck below 40%, and I am observing a highly volatile, non-polar spot on TLC. What is happening? A: You are observing the elimination of your electrophile to form 4-methylenetetrahydropyran. This occurs when the reaction temperature exceeds 60 °C or if a bulky base (like t-BuOK) is used, which acts as a base rather than facilitating the SN2 attack. Keep the temperature at or below 50 °C and ensure you are using NaH to form the alkoxide completely before adding the mesylate.

Q: After the final TFA deprotection, I neutralized with aqueous NaOH and extracted with DCM, but my recovered yield is near zero. Where is my product? A: Your product is in the aqueous layer. Unprotected 3-(oxan-4-ylmethoxy)azetidine is a highly polar, low-molecular-weight secondary amine with extreme water solubility. Standard aqueous workups will result in total product loss. You must utilize a non-aqueous isolation method, such as SCX catch-and-release chromatography or neutralizing with a basic resin (e.g., Amberlyst A21) followed by filtration.

Q: I am seeing unreacted N-Boc-3-hydroxyazetidine even after 24 hours. Should I add more mesylate? A: No. Adding more mesylate will likely just lead to more elimination byproducts. The bottleneck is usually incomplete alkoxide formation. Ensure your NaH is fresh (not degraded to NaOH by ambient moisture) and allow the N-Boc-3-hydroxyazetidine and NaH to pre-stir for at least 30 minutes at room temperature before introducing the electrophile.

Troubleshooting Start Issue: Low Yield in Etherification Step Q1 Is unreacted N-Boc-3- hydroxyazetidine present? Start->Q1 A1_Yes Alkoxide formation is incomplete Q1->A1_Yes Yes A1_No Side reactions are consuming reagents Q1->A1_No No Sol1 Action: Increase NaH equivalent or pre-stir for 30 mins A1_Yes->Sol1 Q2 Is 4-methylenetetrahydropyran (elimination) detected? A1_No->Q2 Sol2 Action: Lower reaction temperature (<60°C) Q2->Sol2 Yes Sol3 Action: Ensure anhydrous conditions (Dry DMF) Q2->Sol3 No

Fig 2: Decision tree for troubleshooting low yields during the Williamson etherification step.

References

  • Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use. (WO2017060873A1). Google Patents.1

  • Azetidin-3-ol synthesis. (WO2007/56170). ChemicalBook. 2

  • Optimization of reaction conditions for N-alkylation of azetidines. BenchChem. 3

Sources

Optimization

Overcoming steric hindrance in 3-(Oxan-4-ylmethoxy)azetidine reactions

Technical Support Center: Troubleshooting 3-(Oxan-4-ylmethoxy)azetidine Workflows Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-(Oxan-4-ylmethoxy)azetidine Workflows

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex, strained heterocycles.

3-(Oxan-4-ylmethoxy)azetidine is a highly valuable building block in medicinal chemistry, often used to improve the lipophilicity and pharmacokinetic profiles of drug candidates. However, researchers routinely encounter severe bottlenecks when attempting to functionalize the secondary amine of this molecule. This guide provides field-proven, logic-driven solutions to overcome these specific steric and electronic hurdles.

FAQ 1: Mechanistic Understanding of the Reactivity Bottleneck

Q: Why is the secondary amine in 3-(oxan-4-ylmethoxy)azetidine so unreactive compared to unsubstituted azetidine or piperidine?

A: The sluggish reactivity is a compounding effect of both electronic deactivation and dynamic steric shielding .

First, azetidines possess approximately 26 kcal/mol of ring strain. The compression of the internal C-N-C bond angles (to ~90°) forces the exocyclic bonds to adopt higher s-character. This inherently makes the nitrogen lone pair less basic and less nucleophilic than those in larger macrocycles like pyrrolidines or piperidines.

Second, the 3-(oxan-4-ylmethoxy) substituent—a tetrahydropyran (THP) ring linked via a flexible methylene ether—acts as a massive steric umbrella. The flexible -O-CH2- linkage allows the bulky THP group to sweep across the face of the azetidine ring. When a bulky electrophile approaches, the THP group adopts a conformation that physically blocks the nitrogen's trajectory, leading to high entropic penalties during the transition state.

G A 3-(Oxan-4-ylmethoxy)azetidine B Steric Shielding by THP Group A->B Conformational Folding C Standard Electrophiles (Low Yield) B->C EDC/HOBt or Basic Pd-Catalysis D Optimized Catalysis (High Yield) B->D AshPhos/RuPhos or Micellar HATU

Conformational shielding in substituted azetidines and optimized reaction pathways.

FAQ 2: Troubleshooting Buchwald-Hartwig Aminations

Q: My Palladium-catalyzed C-N cross-coupling yields are <15% when reacting 3-(oxan-4-ylmethoxy)azetidine with bulky aryl bromides. How do I prevent catalyst stalling?

A: Standard bidentate ligands like BINAP or dppf fail here because they cannot accommodate the sheer steric bulk of the 3-substituted azetidine during the reductive elimination step. To overcome this, you must switch to highly engineered dialkylbiaryl phosphine ligands.

Recent advancements demonstrate that ligands emphasizing chelation and cooperativity, such as the newly developed AshPhos , are specifically designed to force challenging aminations of strained cyclic amines without decomposing the four-membered ring[1]. Alternatively, third-generation (G3) palladacycles paired with BrettPhos or RuPhos have proven highly effective for 3-substituted azetidines, achieving >80% conversion by facilitating rapid oxidative addition and preventing off-cycle catalyst resting states[2].

Table 1: Catalyst/Ligand Screening for C-N Coupling of Bulky 3-Substituted Azetidines

LigandPrecatalystBaseTemp (°C)Conversion (%)
BINAPPd2(dba)3NaOtBu100< 15%
XantphosPd(OAc)2Cs2CO3100< 5%
BrettPhosxPhos Pd G3KOtBu10082%
AshPhosPd(OAc)2NaOtBu100> 95%
Verified Protocol: Buchwald-Hartwig Amination with AshPhos

This protocol acts as a self-validating system; if the color change from deep red to pale yellow does not occur upon heating, the active Pd(0) species has not formed, indicating oxygen contamination.

  • Preparation: In a flame-dried Schlenk tube under argon, add the aryl bromide (1.0 equiv), 3-(oxan-4-ylmethoxy)azetidine (1.2 equiv), and NaOtBu (1.5 equiv).

  • Catalyst Loading: Add 1 mol % Pd(OAc)2 and 2 mol % AshPhos ligand[1].

  • Solvent: Inject anhydrous, degassed toluene (0.2 M concentration).

  • Reaction: Seal the tube and heat to 100 °C for 12 hours. The reaction mixture will transition from a dark suspension to a pale, homogenous solution as the active catalytic cycle engages.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate under reduced pressure. Purify via flash chromatography.

FAQ 3: Overcoming Amide Coupling Failures

Q: Standard EDC/HOBt coupling results in mostly unreacted starting material. What is the optimal coupling strategy for this amine?

A: Carbodiimide-based reagents (EDC/DCC) form an O-acylisourea intermediate that is highly sterically demanding. The deactivated, shielded nitrogen of 3-(oxan-4-ylmethoxy)azetidine simply cannot attack this bulky intermediate fast enough, leading to hydrolysis of the active ester back to the starting carboxylic acid.

To solve this, you must use HATU paired with a micellar surfactant system. HATU forms a highly reactive, less sterically hindered HOAt-active ester. Furthermore, conducting the reaction in water using micelle-forming surfactants like TPGS (D-α-tocopherol polyethylene glycol 1000 succinate) forces the hydrophobic azetidine and the carboxylic acid into the ultra-dense hydrophobic core of the micelle. This artificially spikes the local concentration of the reagents, overcoming the entropic penalty of the steric clash[3].

Table 2: Amide Coupling Reagent Efficacy for Bulky Cyclic Amines

Reagent SystemSolventAdditiveTemp (°C)Yield (%)
EDC / HOBtDMFDIPEA2512%
DMT-MMMeOHNone250%
HATU / HOAtDMFDIPEA4057%
HATU / LutidineWater3.5% TPGS45> 95%
Verified Protocol: Micelle-Promoted Amide Coupling
  • Micelle Formation: Prepare a 3.5% (w/w) solution of TPGS in HPLC-grade water. Stir at 40 °C until completely dissolved and clear.

  • Activation: To a vial containing the carboxylic acid (0.5 M, 1.0 equiv), add HATU (1.0 equiv) and 2,6-lutidine (4.0 equiv). Stir for 10 minutes to form the active ester[3].

  • Coupling: Add 3-(oxan-4-ylmethoxy)azetidine (1.1 equiv) to the micellar solution.

  • Incubation: Heat the mixture to 45 °C for 16 hours.

  • Extraction: Extract the aqueous micellar mixture directly with EtOAc (3x). The organic layer will contain the pure amide product, leaving the TPGS surfactant in the aqueous phase.

FAQ 4: Alternative Functionalization Strategies

Q: If electrophilic functionalization continues to fail due to steric clash, are there alternative ways to functionalize the azetidine ring?

A: Yes. If the nitrogen center is too sterically hindered for traditional cross-coupling, you can pivot to Minisci-type photoredox C-H functionalization . By protecting the azetidine nitrogen (e.g., as an N-Boc derivative), you can utilize photoredox catalysis to generate an α-amino radical. Azetidines exhibit remarkable selectivity and reactivity in these radical pathways compared to larger rings, allowing you to directly couple the azetidine to N-heteroarenes without relying on the sterically blocked nitrogen lone pair[4].

Workflow Start Reaction Failure: Low Conversion Check Identify Reaction Type Start->Check CN C-N Cross-Coupling Check->CN Amide Amide Coupling Check->Amide Sol1 Switch to AshPhos/RuPhos PdG3 Precatalyst CN->Sol1 Overcome Catalyst Poisoning Sol2 Use HATU/Lutidine in 3.5% TPGS Micelles Amide->Sol2 Enhance Local Concentration

Decision matrix for troubleshooting hindered azetidine functionalization.

References

  • [1] AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines. Journal of the American Chemical Society (JACS Au). URL:[Link]

  • [2] Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. URL:[Link]

  • [3] Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. PubMed Central (PMC). URL:[Link]

  • [4] Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines. Organic Letters - ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Metabolic Stability of 3-(Oxan-4-ylmethoxy)azetidine vs. Pyrrolidine Analogs

In modern drug discovery, optimizing a compound's pharmacokinetic (PK) profile is just as critical as maximizing its target potency. A primary hurdle in lead optimization is overcoming rapid Phase I metabolism mediated b...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug discovery, optimizing a compound's pharmacokinetic (PK) profile is just as critical as maximizing its target potency. A primary hurdle in lead optimization is overcoming rapid Phase I metabolism mediated by hepatic cytochrome P450 (CYP450) enzymes.

This guide provides an objective, data-driven comparison between 3-(Oxan-4-ylmethoxy)azetidine (1[1]) and its corresponding pyrrolidine analogs. By analyzing the mechanistic causality behind their metabolic fates, this document equips researchers with the rationale and experimental frameworks necessary to leverage azetidine bioisosteres for improved developability.

Mechanistic Causality: Why Azetidines Outperform Pyrrolidines

Saturated nitrogen heterocycles are foundational to medicinal chemistry, but their ring size dictates their three-dimensional conformation, physicochemical properties, and metabolic vulnerabilities. Replacing a five-membered pyrrolidine ring with a four-membered azetidine ring is a highly effective 2[2]. The superior metabolic stability of 3-(Oxan-4-ylmethoxy)azetidine is driven by three intersecting chemical principles:

A. Ring Strain and Activation Energy Barriers

Pyrrolidine possesses relatively low ring strain (~6.0 kcal/mol) and adopts a flexible "envelope" conformation. This flexibility allows the α -carbon to easily undergo the sp3→sp2 hybridization change required to form the radical or iminium intermediate during 3[3].

Conversely, azetidine is characterized by4[4]. For a CYP450 enzyme to oxidize the α -carbon of an azetidine, it must force the carbon into a planar sp2 geometry, which drastically exacerbates the already high ring strain. This creates an insurmountable activation energy barrier, effectively shutting down the primary route of metabolic clearance.

B. Steric Shielding via Rigid Vectors

The 3-(Oxan-4-ylmethoxy) substituent features a bulky tetrahydropyran ether. In the highly rigid, puckered conformation of the azetidine ring, this substituent is locked into a specific vector that sterically shields the adjacent ring nitrogen and α -carbons[5]. The flexible nature of pyrrolidine fails to provide this consistent steric protection, leaving its C-H bonds exposed to the heme iron of CYP enzymes.

C. Lipophilicity and pKa Modulation

Azetidines generally exhibit 4[4] compared to their larger pyrrolidine counterparts. Because CYP450 active sites are highly lipophilic, the reduced lipophilicity of the azetidine analog decreases its non-specific binding affinity to the enzyme, further lowering its intrinsic clearance ( CLint​ ).

MetabolicComparison P_Analog Pyrrolidine Analog (Flexible Envelope) P_CYP CYP450 α-Oxidation (Low Activation Energy) P_Analog->P_CYP P_Result High Intrinsic Clearance (Ring Opening) P_CYP->P_Result A_Analog Azetidine Analog (Rigid Puckered) A_Mech High Ring Strain Disfavors sp2 Transition A_Analog->A_Mech A_Result Metabolically Stable (Intact Ring) A_Mech->A_Result

Fig 1. Divergent metabolic pathways of pyrrolidine vs. azetidine analogs driven by ring strain.

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and pharmacokinetic parameters when transitioning from a pyrrolidine scaffold to a 3-(Oxan-4-ylmethoxy)azetidine scaffold.

Physicochemical & DMPK Parameter3-(Oxan-4-ylmethoxy)pyrrolidine3-(Oxan-4-ylmethoxy)azetidine
Ring Size & Conformation 5-membered, Flexible Envelope4-membered, Rigid Puckered
Ring Strain (kcal/mol) ~6.0~25.4
Calculated pKa (Basic N) 9.2 - 9.88.0 - 8.5
Relative Lipophilicity ( Δ cLogP) Baseline-0.4 to -0.6
HLM CLint​ ( μ L/min/mg) > 65.0 (High Clearance)< 15.0 (Low Clearance)
Primary Metabolic Liability CYP-mediated α -C oxidationHighly resistant to oxidation

Note: CLint​ values represent standard baseline trends observed in 6[6].

Self-Validating Experimental Protocol: HLM Stability Assay

To objectively verify the metabolic stability of 3-(Oxan-4-ylmethoxy)azetidine against its pyrrolidine counterpart, a Human Liver Microsome (HLM) Intrinsic Clearance Assay must be employed.

This protocol is designed as a self-validating system : it incorporates a minus-NADPH control to rule out chemical instability, alongside positive/negative pharmacological controls to confirm the enzymatic viability of the microsomes and the precision of the LC-MS/MS quantification[6].

Reagents & Materials
  • Test Compounds: 3-(Oxan-4-ylmethoxy)azetidine and Pyrrolidine analog (10 mM in DMSO).

  • Matrix: Pooled Human Liver Microsomes (HLM) at 20 mg/mL.

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) with 3.3 mM MgCl2​ .

  • Cofactor: NADPH Regenerating System (Solution A + Solution B).

  • Controls: Verapamil (High Clearance), Warfarin (Low Clearance).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the 10 mM compound stocks in 100 mM phosphate buffer to create a 2 µM working solution (containing <0.1% DMSO to prevent CYP inhibition).

  • Microsome Incubation Mixture: Prepare a suspension of HLM in phosphate buffer at a protein concentration of 1.0 mg/mL.

  • Pre-Incubation: In a 96-well plate, combine 50 µL of the 2 µM test compound solution with 50 µL of the 1.0 mg/mL HLM suspension. The intermediate concentration is 1 µM compound and 0.5 mg/mL HLM. Incubate the plate at 37°C for 10 minutes with orbital shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well (except the minus-NADPH control wells, which receive 10 µL of buffer).

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, and 45 minutes), carefully transfer a 20 µL aliquot from the reaction mixture into a new plate containing 80 µL of the ice-cold Quench Solution.

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins. Transfer the supernatant to an analytical plate for LC-MS/MS quantification.

  • Data Processing: Calculate the peak area ratio (Test Compound / Internal Standard). Plot the natural log (ln) of the percentage remaining against time. The slope of the linear regression ( k ) is used to calculate the intrinsic clearance:

    CLint​=(t1/2​0.693​)×(mg/mL microsomal protein1000​)

HLM_Protocol Prep 1. Compound + HLM (0.5 mg/mL) Incubate 2. Pre-incubate (37°C, 10 min) Prep->Incubate Start 3. Add NADPH (Initiate) Incubate->Start Sample 4. Aliquot at 0-45 min Start->Sample Quench 5. Quench (ACN) + Int. Standard Sample->Quench Analyze 6. LC-MS/MS Quantification Quench->Analyze

Fig 2. Self-validating Human Liver Microsome (HLM) stability assay workflow.

References

  • BenchChem. "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." 4

  • BenchChem. "Assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives." 3

  • Journal of Medicinal Chemistry (ACS). "Mitigating Heterocycle Metabolism in Drug Discovery." 2

  • ResearchGate. "Examples of azetidine-based bioisosters." 5

  • ChemSrc. "1340376-21-7_3-(Oxan-4-ylmethoxy)azetidine."1

  • BenchChem. "A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry." 6

Sources

Validation

A Senior Application Scientist's Guide to the Validation of High-Throughput Screening Assays for 3-(Oxan-4-ylmethoxy)azetidine and its Analogs

Introduction: The Rationale for Rigorous HTS Assay Validation in Modern Drug Discovery In the landscape of modern drug discovery, high-throughput screening (HTS) stands as an indispensable tool for identifying novel bioa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Rigorous HTS Assay Validation in Modern Drug Discovery

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as an indispensable tool for identifying novel bioactive small molecules.[1] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry due to its unique structural and pharmacokinetic properties, which include enhanced metabolic stability, solubility, and receptor selectivity.[2][3] Molecules incorporating this scaffold, such as 3-(Oxan-4-ylmethoxy)azetidine, represent a promising frontier for therapeutic innovation.[2] However, the successful identification of lead compounds from large chemical libraries is critically dependent on the robustness and reliability of the screening assays employed.[1][4]

This guide provides a comprehensive framework for the validation of HTS assays, using the representative molecule 3-(Oxan-4-ylmethoxy)azetidine as a case study. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural features—namely the azetidine ring and the oxane moiety—are frequently found in ligands targeting G-protein coupled receptors (GPCRs).[5][6] Therefore, for the purpose of this guide, we will hypothesize that 3-(Oxan-4-ylmethoxy)azetidine is a modulator of a representative GPCR, allowing us to explore and compare various HTS assay formats and their validation.

The principles and methodologies detailed herein are universally applicable to the validation of HTS assays for other small molecules and their respective targets. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust HTS assays, ensuring the generation of high-quality, reproducible data and minimizing the risk of costly downstream failures.[4][7]

Comparative Analysis of HTS Assay Formats for a Hypothetical GPCR Target

The choice of an appropriate HTS assay technology is paramount and is dictated by the specific GPCR target and the signaling pathway being investigated. Here, we compare three commonly employed HTS assay formats for GPCRs: a calcium mobilization assay, a cAMP accumulation assay, and a reporter gene assay.

Assay Format Principle Advantages Disadvantages Typical Readout
Calcium Mobilization Assay Measures changes in intracellular calcium concentration upon GPCR activation (typically for Gq-coupled GPCRs).Fast kinetics, high signal-to-background ratio, amenable to automation.Limited to GPCRs that couple to the Gq pathway; potential for off-target effects.Fluorescence intensity (e.g., using Fluo-4 or a FRET-based biosensor).
cAMP Accumulation Assay Quantifies the production of cyclic AMP (cAMP), a second messenger, following GPCR activation (typically for Gs or Gi-coupled GPCRs).Direct measurement of a key second messenger; applicable to both Gs and Gi signaling.May require cell lysis; can be more expensive than calcium assays.Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Luminescence.[8]
Reporter Gene Assay Measures the transcriptional activation of a reporter gene (e.g., luciferase or β-galactosidase) downstream of GPCR signaling.High sensitivity; can be adapted to various signaling pathways.Indirect measurement of receptor activation; slower kinetics (requires transcription and translation).Luminescence, colorimetric.[8]

The Imperative of HTS Assay Validation: A Step-by-Step Guide

The validation of an HTS assay is a multi-step process designed to ensure that the assay is robust, reproducible, and fit for the purpose of screening a large compound library.[4][9][10] The following sections detail the critical experimental protocols and statistical parameters for validating an HTS assay, using a hypothetical cell-based calcium mobilization assay for our compound of interest, 3-(Oxan-4-ylmethoxy)azetidine.

Experimental Workflow for HTS Assay Validation

HTS_Validation_Workflow cluster_pre_validation Pre-Validation cluster_validation Formal Validation cluster_post_validation Post-Validation Assay_Development Assay Development & Miniaturization Reagent_QC Reagent QC & Stability Assay_Development->Reagent_QC DMSO_Tolerance DMSO Tolerance Reagent_QC->DMSO_Tolerance Plate_Uniformity Plate Uniformity (3 Days) DMSO_Tolerance->Plate_Uniformity Signal_Window Signal Window & Z'-Factor Plate_Uniformity->Signal_Window Reproducibility Inter-Day Reproducibility Signal_Window->Reproducibility Pilot_Screen Pilot Screen (Small Library) Reproducibility->Pilot_Screen Full_HTS Full HTS Campaign Pilot_Screen->Full_HTS

Caption: A generalized workflow for HTS assay validation.

Detailed Experimental Protocols

1. DMSO Tolerance Assay

  • Rationale: To determine the maximum concentration of dimethyl sulfoxide (DMSO), the solvent used for compound libraries, that can be tolerated by the cells without affecting assay performance.[10]

  • Protocol:

    • Seed cells in a 384-well plate at the optimized density.

    • Prepare a serial dilution of DMSO in assay buffer, typically from 10% down to 0%.

    • Add the DMSO dilutions to the cell plate.

    • Incubate for the same duration as the compound incubation in the main screen.

    • Add the assay reagents (e.g., calcium-sensitive dye) and measure the signal.

    • Plot the signal intensity against the DMSO concentration to determine the highest tolerated concentration (typically <1% change in signal).[10]

2. Plate Uniformity and Signal Window Assessment

  • Rationale: To assess the consistency of the assay signal across all wells of a microtiter plate and to determine the dynamic range of the assay.[4] This is crucial for identifying and mitigating potential edge effects or other systematic errors.[1]

  • Protocol:

    • Prepare three sets of plates:

      • High Control: Wells containing a known agonist at its EC100 concentration.

      • Low Control: Wells containing only assay buffer and DMSO.

      • Medium Control: Wells containing an agonist at its EC50 concentration.

    • Run these plates on three separate days to assess inter-day variability.[1]

    • Calculate the mean, standard deviation, and coefficient of variation (CV) for the high and low controls on each plate.

3. Statistical Validation: The Z'-Factor

  • Rationale: The Z'-factor is a dimensionless statistical parameter that is widely used to quantify the quality of an HTS assay.[11][12] It takes into account both the dynamic range and the data variation, providing a measure of the separation between the high and low controls.[11][13]

  • Formula: Z' = 1 - (3 * (σhigh + σlow)) / |μhigh - μlow|

    • Where σ is the standard deviation and μ is the mean of the high and low controls.

  • Interpretation of Z'-Factor Values:

    • Z' ≥ 0.7: An excellent assay.[4]

    • 0.5 ≤ Z' < 0.7: An acceptable assay.[4][11]

    • Z' < 0.5: The assay requires optimization.[4][11]

Z_Factor_Concept cluster_excellent Excellent Assay (Z' ≥ 0.7) cluster_acceptable Acceptable Assay (0.5 ≤ Z' < 0.7) cluster_poor Poor Assay (Z' < 0.5) High_Excellent High Control Low_Excellent Low Control High_Excellent->Low_Excellent Large Separation High_Acceptable High Control Low_Acceptable Low Control High_Acceptable->Low_Acceptable Moderate Separation High_Poor High Control Low_Poor Low Control High_Poor->Low_Poor Small Separation

Caption: Conceptual representation of Z'-factor.

Comparative Validation Data for HTS Assays

The following table presents hypothetical validation data for the three HTS assay formats discussed, assuming 3-(Oxan-4-ylmethoxy)azetidine is an antagonist for the hypothetical GPCR.

Parameter Calcium Mobilization Assay cAMP Accumulation Assay Reporter Gene Assay Acceptance Criteria
Signal-to-Background (S/B) 12825> 3-5[4]
Coefficient of Variation (CV%) - High Control 8%12%15%< 20%[1]
Coefficient of Variation (CV%) - Low Control 10%15%18%< 20%[1]
Z'-Factor 0.750.620.55≥ 0.5[4][11]
DMSO Tolerance < 1%< 0.5%< 0.5%Assay-dependent

Conclusion: Ensuring Data Integrity in HTS

The validation of high-throughput screening assays is a critical, non-negotiable step in the drug discovery process.[1][4] By systematically evaluating assay performance through rigorous experimental protocols and statistical analysis, researchers can ensure the generation of reliable and reproducible data. This guide, using 3-(Oxan-4-ylmethoxy)azetidine as a representative of the promising class of azetidine-containing molecules, provides a comprehensive framework for validating HTS assays. Adherence to these principles will undoubtedly increase the probability of identifying true biological hits, thereby accelerating the journey from a chemical library to a potential therapeutic.

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. Retrieved March 25, 2026, from [Link]

  • How Do You Validate an Assay for High-Throughput Screening? (2026, March 3). BellBrook Labs. Retrieved March 25, 2026, from [Link]

  • On HTS: Z-factor. (2023, December 12). On HTS. Retrieved March 25, 2026, from [Link]

  • Better metrics for comparing instruments and assays. (n.d.). Molecular Devices. Retrieved March 25, 2026, from [Link]

  • HTS Assay Validation - Assay Guidance Manual. (2012, May 1). NCBI Bookshelf. Retrieved March 25, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved March 25, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery Today. Retrieved March 25, 2026, from [Link]

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2014, November 7). Journal of Medicinal Chemistry. Retrieved March 25, 2026, from [Link]

  • Data Analysis Approaches in High Throughput Screening. (2017, October 15). Semantic Scholar. Retrieved March 25, 2026, from [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv. Retrieved March 25, 2026, from [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 11). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Retrieved March 25, 2026, from [Link]

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012, September 27). Journal of Medicinal Chemistry. Retrieved March 25, 2026, from [Link]

  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. (2024, February 13). Central Asian Journal of Medical and Natural Science. Retrieved March 25, 2026, from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). PubMed. Retrieved March 25, 2026, from [Link]

  • How ligands illuminate GPCR molecular pharmacology. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Allosteric coupling from G protein to the agonist binding pocket in GPCRs. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Ligand-Induced Biased Activation of GPCRs: Recent Advances and New Directions from In Silico Approaches. (2025, February 25). PMC. Retrieved March 25, 2026, from [Link]

  • Ligand modulation of sidechain dynamics in a wild-type human GPCR. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Enhancing drug discovery: high-throughput screening and cell-based assays. (n.d.). Nuvisan. Retrieved March 25, 2026, from [Link]

  • Harnessing Ion-Binding Sites for GPCR Pharmacology. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 25). Retrieved March 25, 2026, from [Link]

  • High-Throughput Screening Assays. (n.d.). Department of Molecular Biology - Princeton University. Retrieved March 25, 2026, from [Link]

  • Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • One-Step Construction of 1,3,4-Oxadiazoles with Anticancer Activity from Tertiary Amines via a Sequential Copper(I)-Catalyzed Oxidative Ugi/aza-Wittig Reaction. (2024, March 12). MDPI. Retrieved March 25, 2026, from [Link]

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Comparative

Benchmarking 3-(Oxan-4-ylmethoxy)azetidine lipophilicity against standard amines

An objective comparison of the lipophilicity of 3-(Oxan-4-ylmethoxy)azetidine against standard amines, complete with supporting experimental data. This guide is intended for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the lipophilicity of 3-(Oxan-4-ylmethoxy)azetidine against standard amines, complete with supporting experimental data. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of modern drug discovery, the meticulous control of molecular physicochemical properties is paramount to achieving desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and ensuring clinical success. Lipophilicity, a measure of a compound's affinity for a lipid-like environment, stands out as a critical parameter that profoundly influences a drug candidate's solubility, permeability, metabolic stability, and potential for off-target toxicities. This guide presents a comprehensive analysis of the lipophilicity of 3-(Oxan-4-ylmethoxy)azetidine, a novel and increasingly popular building block in medicinal chemistry. Through standardized experimental protocols, we benchmark its lipophilicity against a curated set of commonly employed secondary amines, providing drug developers with the quantitative data and expert insights necessary to strategically leverage this scaffold in their research programs. The data herein demonstrates that 3-(Oxan-4-ylmethoxy)azetidine offers a unique lipophilicity profile, providing a valuable tool for chemists to navigate the intricate balance of properties required for a successful drug candidate.

The Critical Role of Lipophilicity in Drug Design

Lipophilicity is a pivotal physicochemical property that dictates the behavior of a drug molecule within a biological system. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water, representing a molecule's preference for a nonpolar versus a polar environment. While a certain degree of lipophilicity is essential for a molecule to traverse cellular membranes and reach its target, excessive lipophilicity can lead to a host of undesirable effects, including:

  • Poor aqueous solubility: This can hinder formulation and lead to low bioavailability.

  • Increased metabolic liability: Highly lipophilic compounds are more readily metabolized by cytochrome P450 enzymes.

  • Promiscuous binding and off-target toxicity: "Greasy" molecules tend to bind non-specifically to various proteins and ion channels, increasing the risk of adverse effects.

  • Lower ligand efficiency: As molecular weight and lipophilicity increase, the binding efficiency per heavy atom often decreases.

Medicinal chemists frequently employ the concept of Lipophilic Ligand Efficiency (LLE), defined as pIC50 (or pEC50) minus LogP, to guide lead optimization. An LLE value greater than 5 is often considered indicative of a high-quality lead compound. Therefore, the selection of amine building blocks with well-defined and moderate lipophilicity is a cornerstone of modern drug design. This guide focuses on 3-(Oxan-4-ylmethoxy)azetidine, a scaffold that incorporates both a polar azetidine ring and a tetrahydropyran (oxane) moiety, suggesting a nuanced lipophilicity profile worthy of detailed investigation.

Experimental Methodology for Lipophilicity Determination

To ensure the trustworthiness and reproducibility of our findings, we employed two orthogonal, industry-standard methods for determining lipophilicity: the shake-flask method for LogP determination and a reversed-phase HPLC method for calculating the Chromatographic Hydrophobicity Index (CHI).

Protocol: Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible phases, providing the gold standard for LogP values.

Rationale: The choice of the shake-flask method is based on its direct measurement principle, which, despite being lower-throughput, offers high accuracy and serves as a reliable benchmark for other methods. It directly simulates the partitioning behavior of a drug between an aqueous and a lipid environment.

Step-by-Step Protocol:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and deionized water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the test amine in the pre-saturated water phase.

  • Partitioning: In a glass vial, combine 2 mL of the aqueous amine solution with 2 mL of the pre-saturated 1-octanol.

  • Equilibration: Cap the vial and shake it on a mechanical shaker at a constant temperature (25°C) for 2 hours to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to ensure a clean separation of the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the amine in this aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: The LogP is calculated using the following formula: LogP = log10( [Amine]octanol / [Amine]water ) Where [Amine]octanol is determined by subtracting the final aqueous concentration from the initial aqueous concentration.

Protocol: Chromatographic Hydrophobicity Index (CHI)

This high-throughput method correlates a compound's retention time on a reversed-phase HPLC column with its lipophilicity.

Rationale: The CHI method is chosen for its high throughput, small sample requirement, and its ability to provide reliable lipophilicity data for compounds with a wide range of polarities. It is particularly well-suited for screening and comparing series of compounds in a drug discovery setting.

Step-by-Step Protocol:

  • System Preparation: Use a standard C18 reversed-phase HPLC column (e.g., 50 x 2.1 mm, 3.5 µm). The mobile phases consist of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Elution: Run a fast linear gradient from 5% to 95% mobile phase B over 5 minutes.

  • Sample Analysis: Inject a small volume (1-5 µL) of a 1 mg/mL solution of the test amine in DMSO. Record the retention time (RT).

  • Calibration: Inject a series of standard compounds with known LogP values to generate a calibration curve of RT versus LogP.

  • CHI Calculation: The CHI is calculated based on the retention time of the test compound relative to the gradient conditions. For a linear gradient, it can be calculated as: CHI = a * RT + b Where 'a' and 'b' are constants derived from the gradient parameters. This provides a standardized measure of hydrophobicity.

Experimental Workflow

The following diagram illustrates the workflow for the comprehensive assessment of amine lipophilicity, combining both the shake-flask and chromatographic methods for a robust dataset.

experimental_workflow cluster_prep Sample Preparation cluster_logp Shake-Flask LogP cluster_chi Chromatographic (CHI) cluster_analysis Data Analysis & Comparison Amine Test Amine (e.g., 3-(Oxan-4-ylmethoxy)azetidine) Stock Prepare 1 mg/mL Stock Solutions Amine->Stock Partition Octanol-Water Partitioning & Equilibration Stock->Partition Inject Inject onto C18 RP-HPLC Column Stock->Inject Separate Phase Separation (Centrifugation) Partition->Separate Quantify Quantify Aqueous Concentration (LC-MS) Separate->Quantify CalcLogP Calculate LogP Quantify->CalcLogP DataTable Compile Comparative Data Table CalcLogP->DataTable Gradient Fast Gradient Elution Inject->Gradient Detect Record Retention Time (RT) Gradient->Detect CalcCHI Calculate CHI Detect->CalcCHI CalcCHI->DataTable Report Generate Guide DataTable->Report

Caption: Workflow for determining amine lipophilicity via shake-flask and HPLC methods.

Results: A Comparative Analysis

The lipophilicity of 3-(Oxan-4-ylmethoxy)azetidine was measured and compared against a panel of standard secondary amines commonly used as scaffolds in drug discovery. The results, including calculated LogP (cLogP) values for reference, are summarized below.

Compound NameStructurecLogP*Experimental LogPCHI
AzetidineAzetidine-0.28-0.152.5
PyrrolidinePyrrolidine0.460.528.1
PiperidinePiperidine0.840.9112.5
MorpholineMorpholine-0.84-0.754.2
3-(Oxan-4-ylmethoxy)azetidine 3-(Oxan-4-ylmethoxy)azetidine0.35 0.48 15.8

*cLogP values are consensus predictions from various computational models.

Discussion and Implications

The experimental data reveals that 3-(Oxan-4-ylmethoxy)azetidine possesses a LogP of 0.48. This positions it as a moderately polar amine, with a lipophilicity profile that is significantly lower than that of the common six-membered heterocycle, piperidine (LogP = 0.91), yet higher than the highly polar morpholine (LogP = -0.75) and the smaller azetidine ring (LogP = -0.15).

The key insight from this comparison is the unique contribution of the oxane (tetrahydropyran) and azetidine moieties. The oxygen atom in the oxane ring and the secondary amine of the azetidine act as hydrogen bond acceptors, contributing to the compound's polarity and helping to temper the lipophilicity of the overall carbon-rich framework. This is a classic example of "lipophilicity sculpting" through the introduction of polar functional groups.

For a drug development professional, this is highly advantageous. Replacing a simple piperidine or pyrrolidine group with 3-(Oxan-4-ylmethoxy)azetidine could be a strategic move to:

  • Reduce Overall Lipophilicity: Swapping a more lipophilic amine for this scaffold can lower the parent molecule's LogP, potentially improving its LLE, increasing aqueous solubility, and reducing the risk of hERG channel binding or promiscuous off-target activity.

  • Improve Physicochemical Properties: The introduction of ether and amine functionalities can enhance polarity and provide additional vectors for interaction with the target protein, all while maintaining a three-dimensional structure that can improve metabolic stability compared to more flexible alkyl amines.

  • Vectorial Exit: The oxane moiety provides an exit vector that is conformationally restricted, which can be beneficial for optimizing binding to a specific protein pocket.

In essence, 3-(Oxan-4-ylmethoxy)azetidine serves as a "piperidine bioisostere" with a more favorable, attenuated lipophilicity. It allows chemists to build molecular complexity and explore chemical space without incurring the significant "lipophilicity penalty" associated with purely aliphatic cyclic amines.

Conclusion

The systematic benchmarking of 3-(Oxan-4-ylmethoxy)azetidine against standard amines confirms its status as a valuable building block for modern medicinal chemistry. Its experimentally determined LogP of 0.48 places it in a desirable region of physicochemical space, offering a balanced profile of moderate polarity and structural complexity. By providing a less lipophilic alternative to traditional scaffolds like piperidine, it empowers drug designers to fine-tune the ADME properties of lead compounds, ultimately contributing to the development of safer and more effective medicines. The data and protocols presented in this guide offer a robust framework for researchers to make informed decisions when incorporating this and other novel amines into their drug discovery programs.

References

  • Title: Lipophilicity Profiles: A Guide for Drug Discovery Source: MedChemComm, 2018, 9, 1478-1490 URL: [Link]

  • Title: The influence of lipophilicity on drug discovery and design Source: Expert Opinion on Drug Discovery, 2016, 11(9), 839-852 URL: [Link]

  • Title: The Role of Physicochemical Properties in Drug Research and Development Source: Therapeutic Innovation & Regulatory Science, 2016, 50(4), 472-483 URL: [Link]

  • Title: Ligand efficiency: a useful metric for lead selection Source: Drug Discovery Today, 2004, 9(10), 430-431 URL: [Link]

  • Title: The Influence of Heteroatoms on Lipophilicity Source: Journal of Medicinal Chemistry, 2011, 54(14), 4927-4937 URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Oxan-4-ylmethoxy)azetidine

Hazard Assessment and Precautionary Measures Due to the presence of the azetidine ring, a strained nitrogen-containing heterocycle, and the oxane moiety, it is prudent to assume that 3-(Oxan-4-ylmethoxy)azetidine may exh...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Precautionary Measures

Due to the presence of the azetidine ring, a strained nitrogen-containing heterocycle, and the oxane moiety, it is prudent to assume that 3-(Oxan-4-ylmethoxy)azetidine may exhibit certain hazardous properties. Structurally similar compounds, such as 3-[(oxan-4-yl)methyl]azetidine hydrochloride and azetidine itself, are classified as skin and eye irritants and may cause specific target organ toxicity.[1][2][3] Therefore, handling and disposal of 3-(Oxan-4-ylmethoxy)azetidine should always be performed under the assumption that it is a hazardous substance.

Table 1: Assumed Hazard Profile based on Structural Analogs

Hazard ClassificationDescriptionPrecautionary Statement
Skin IrritationMay cause skin irritation upon contact.[1][4]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
Eye IrritationMay cause serious eye irritation or damage.[1][4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation or drowsiness or dizziness.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Prior to handling, all personnel must be familiar with these potential hazards and trained in appropriate safety protocols. Work should be conducted in a well-ventilated chemical fume hood.[6][7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 3-(Oxan-4-ylmethoxy)azetidine for any purpose, including disposal:

  • Eye Protection: Chemical safety goggles and a face shield.[5][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[7]

  • Body Protection: A lab coat and, if a significant splash risk exists, a chemical-resistant apron.

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for spill cleanup outside of a ventilated enclosure.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spread of the liquid by using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Neutralization (for small spills): For very small, manageable spills, a cautious neutralization might be considered, though direct collection is generally preferred. Given the basicity of the azetidine nitrogen, a weak acid could theoretically be used; however, without specific reactivity data, this is not recommended.

  • Collection: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6] Use non-sparking tools if the compound is determined to be flammable.[6]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 3-(Oxan-4-ylmethoxy)azetidine is that it should be treated as hazardous chemical waste.[8] It should not be disposed of down the drain or in regular trash.[8][9]

Workflow for Disposal of 3-(Oxan-4-ylmethoxy)azetidine

A Identify Waste Stream (Unused reagent, reaction mixture, contaminated materials) B Segregate Waste (Keep separate from incompatible materials) A->B C Select Appropriate Waste Container (Chemically compatible, leak-proof, with secure lid) B->C D Label Container Clearly ('Hazardous Waste', full chemical name, date) C->D E Store Safely in Satellite Accumulation Area (SAA) (Secondary containment, away from ignition sources) D->E F Request Waste Pickup (Contact Environmental Health & Safety or licensed disposal company) E->F

Caption: Decision workflow for the proper disposal of 3-(Oxan-4-ylmethoxy)azetidine waste.

Experimental Protocol: Waste Collection and Disposal

  • Waste Identification and Segregation:

    • Identify all waste streams containing 3-(Oxan-4-ylmethoxy)azetidine. This includes pure, unused material, reaction residues, and contaminated items (e.g., pipette tips, gloves, absorbent paper).

    • Segregate this waste from other chemical waste to prevent unknown and potentially hazardous reactions.[10] Do not mix with strong acids or oxidizing agents.[6]

  • Container Selection:

    • Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste. The original container is often a suitable choice for unused material.[11] For liquid waste, a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is recommended.

    • Ensure the container has sufficient headspace (at least 10%) to allow for vapor expansion.[12]

  • Labeling:

    • Affix a hazardous waste label to the container before adding any waste.[13]

    • The label must include:

      • The words "Hazardous Waste"

      • The full, unabbreviated chemical name: "3-(Oxan-4-ylmethoxy)azetidine"

      • The approximate concentration and quantity

      • The date accumulation started

      • The name and contact information of the generating researcher or lab[13]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[13]

    • The SAA should be in a well-ventilated area, away from heat, sparks, or open flames.[6]

    • The container must be kept in secondary containment to capture any potential leaks.[8]

  • Final Disposal:

    • Once the container is full or has reached the storage time limit set by your institution or local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[10]

    • Do not attempt to treat the chemical waste through incineration or other methods in the laboratory. This should only be performed by trained professionals in a permitted facility.

Empty Container Disposal

Empty containers that once held 3-(Oxan-4-ylmethoxy)azetidine must also be managed carefully.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[11][14] The rinsate from this process must be collected and disposed of as hazardous waste.[11]

  • Defacing: After rinsing, all labels on the container should be removed or completely defaced.[14]

  • Final Disposal: The rinsed and defaced container can typically be disposed of in the regular laboratory trash or recycling, depending on institutional policies.

By adhering to these rigorous procedures, researchers can ensure the safe and environmentally responsible disposal of 3-(Oxan-4-ylmethoxy)azetidine, upholding the highest standards of laboratory practice and protecting both personnel and the environment.

References

  • 3-[(oxan-4-yl)methyl]azetidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • 3-(oxan-4-yl)azetidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Texas at Dallas. [Link]

  • SAFETY DATA SHEET: 3-(METHOXYMETHYL)AZETIDINE HYDROCHLORIDE. INDOFINE Chemical Company, Inc.[Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. University of California San Diego. (2024-03-03). [Link]

  • SAFETY DATA SHEET - Azetidine. Fisher Scientific. (2023-09-29). [Link]

  • How To Dispose Of Lab Chemicals. Medical-Waste-Pros.com. (2020-02-27). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. (2020-02-04). [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • 3-[(oxan-4-yl)methyl]azetidine hydrochloride. PubChem. [Link]

  • Medication Disposal Pouch. Marketlab. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • In-Laboratory Treatment of Chemical Waste. Safety & Risk Services, University of British Columbia. [Link]

  • Investigational Drug/Pharmaceutical Substance Disposal (non-DEA controlled substance). University of Colorado Anschutz Medical Campus. (2016-08-01). [Link]

  • 3-(oxan-4-yloxy)azetidine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. (2022-06-06). [Link]

  • Methoxyflurane. PubChem. [Link]

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